molecular formula C5H4ClFN2 B597810 2-Chloro-3-fluoropyridin-4-amine CAS No. 1227577-03-8

2-Chloro-3-fluoropyridin-4-amine

Numéro de catalogue: B597810
Numéro CAS: 1227577-03-8
Poids moléculaire: 146.549
Clé InChI: VUGYOFOYGPXOFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-3-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-chloro-3-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYOFOYGPXOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733842
Record name 2-Chloro-3-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227577-03-8
Record name 2-Chloro-3-fluoro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227577-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLORO-3-FLUOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-3-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the , a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document offers comprehensive experimental protocols, data analysis, and visualizations to support researchers in their work with this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the deprotection of a tert-butyl carbamate precursor.[2][3] This method is efficient, with a high yield and purity of the final product.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent.

Experimental Protocol

Materials:

  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (precursor)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • NH₂ silica cartridge for chromatography

Procedure: [2][3]

  • A solution of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) in dichloromethane (10 mL) is prepared in a suitable reaction vessel.

  • Trifluoroacetic acid (5 mL) is added to the solution.

  • The reaction mixture is stirred at ambient temperature (20°C) for 5 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue is dissolved in a minimal amount of dichloromethane.

  • The crude product is purified by column chromatography using an NH₂ silica cartridge. The elution is performed with a gradient of 0-10% methanol in dichloromethane.

  • Fractions containing the desired product are collected and combined.

  • The solvent is removed under reduced pressure to yield this compound as a beige solid.

Results:

  • Yield: 0.96 g (94%)[2][3]

  • Purity: >98% (as determined by NMR)[1]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow of this compound start Start precursor Dissolve tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate in Dichloromethane start->precursor add_tfa Add Trifluoroacetic Acid (TFA) precursor->add_tfa react Stir at 20°C for 5 hours add_tfa->react concentrate Concentrate under reduced pressure react->concentrate dissolve Dissolve residue in DCM concentrate->dissolve purify Purify by NH₂ cartridge chromatography (0-10% MeOH in DCM) dissolve->purify product This compound (Beige Solid) purify->product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural and physicochemical properties of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₄ClFN₂
Molecular Weight 146.55 g/mol [1]
CAS Number 1227577-03-8[1]
Appearance White to Brown powder/crystal, Beige solid[2][4]
Melting Point 133.0 to 137.0 °C[4]
Boiling Point (Predicted) 271.9 ± 35.0 °C at 760 mmHg[5]
Purity >98% (GC and NMR)[1][4]
Spectroscopic Data

The ¹H NMR spectrum confirms the proton environments in the molecule.

Experimental Protocol:

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.82doublet (d)5.41HH-6 (Pyridine)
6.60triplet (t)5.81HH-5 (Pyridine)
4.38broad singlet (br s)-2H-NH₂

Data sourced from ChemicalBook.[2][3]

Expected Experimental Protocol:

A ¹³C NMR spectrum would be recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Predicted Data:

Predicted Chemical Shift (δ) ppmAssignment
~150-155C-3 (C-F)
~145-150C-6 (CH)
~140-145C-2 (C-Cl)
~135-140C-4 (C-NH₂)
~110-115C-5 (CH)

Expected Experimental Protocol:

Mass spectral analysis would be performed using an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile.

Predicted Fragmentation:

m/z (Predicted)Assignment
146/148[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl)
111[M-Cl]⁺
120[M-C₂H₂]⁺ (from pyridine ring fragmentation)

Experimental Protocol:

The IR spectrum can be obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory for the solid sample.

Predicted Data:

Wavenumber (cm⁻¹) (Predicted)Assignment
3400-3500N-H stretching (asymmetric and symmetric) of primary amine
3000-3100Aromatic C-H stretching
1600-1650N-H bending (scissoring)
1550-1600C=C and C=N stretching of the pyridine ring
1200-1300C-N stretching
1000-1100C-F stretching
700-800C-Cl stretching

Structural and Spectroscopic Correlation Diagram

SpectroCorrelation Structural Features and Spectroscopic Correlation cluster_structure This compound Structure cluster_spectro Spectroscopic Signatures structure N1-C2(Cl)-C3(F)-C4(NH2)-C5(H)-C6(H) HNMR ¹H NMR - H-6: ~7.82 ppm - H-5: ~6.60 ppm - NH₂: ~4.38 ppm CNMR ¹³C NMR (Predicted) - C-F: ~150-155 ppm - C-Cl: ~140-145 ppm - C-NH₂: ~135-140 ppm IR IR (Predicted) - N-H stretch: 3400-3500 cm⁻¹ - C-F stretch: 1000-1100 cm⁻¹ - C-Cl stretch: 700-800 cm⁻¹ MS MS (Predicted) - [M]⁺: m/z 146/148 H6 H-6 H6->HNMR H5 H-5 H5->HNMR NH2 NH₂ NH2->HNMR CF C-F CF->CNMR CCl C-Cl CCl->CNMR CNH2 C-NH₂ CNH2->CNMR NH_stretch N-H bond NH_stretch->IR CF_stretch C-F bond CF_stretch->IR CCl_stretch C-Cl bond CCl_stretch->IR Molecule Whole Molecule Molecule->MS

Caption: Correlation of structural features with expected spectroscopic signals.

References

Spectroscopic Profile of 2-Chloro-3-fluoropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-3-fluoropyridin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed analytical information for this molecule. This document presents available experimental data, supplemented with predicted spectroscopic values where experimental data is not publicly accessible. Furthermore, it outlines the standard experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data

The experimental ¹H NMR data for this compound is presented below.[1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.82d5.41HH-6
6.60t5.81HH-5
4.38br s-2H-NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
155.4C-3 (C-F)
149.8C-4 (C-NH₂)
141.2C-6
135.9C-2 (C-Cl)
110.1C-5

Prediction generated using advanced computational models.

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3485, 3370MediumN-H stretch (asymmetric and symmetric)
1625StrongN-H bend (scissoring)
1580StrongC=C stretch (aromatic ring)
1470StrongC=C stretch (aromatic ring)
1280StrongC-N stretch
1150StrongC-F stretch
830StrongC-H bend (out-of-plane)
750StrongC-Cl stretch

Prediction generated using advanced computational models.

Mass Spectrometry (MS) Data (Predicted)
m/zRelative Intensity (%)Assignment
146.0100[M]⁺ (³⁵Cl)
148.032[M]⁺ (³⁷Cl)
111.045[M-Cl]⁺
84.030[M-Cl-HCN]⁺

Prediction based on standard fragmentation patterns for similar compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Filter the solution through a small plug of cotton or glass wool in the pipette if any particulate matter is present.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

    • In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Quickly and thoroughly grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the mixture into a pellet-forming die.

    • Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

    • The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • If any solid particles are present, filter the solution before analysis.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

    • For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated.

    • The generated ions are then accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report & Documentation Structure_Elucidation->Final_Report

References

The Discovery and History of Substituted Pyridines in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a "privileged scaffold" in an extensive array of pharmaceuticals.[1][2][3] Pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[4][5][6] The strategic placement of substituents on the pyridine ring enables the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making it a critical component in drug design.[1] This technical guide provides a comprehensive exploration of the history, core synthetic methodologies, and pivotal therapeutic applications of substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyridine Scaffold

Pyridine (C₅H₅N) is structurally analogous to benzene, with one CH group replaced by a nitrogen atom.[7][8] This substitution creates a profound impact on the molecule's properties. The nitrogen atom's electronegativity makes the pyridine ring electron-deficient and imparts a weak basic character, allowing for improved water solubility and the ability to form hydrogen bonds with biological targets—a crucial feature for enhancing the pharmacokinetic properties of drugs.[2][9] The pyridine nucleus is a component in over 7,000 existing drug molecules of medicinal importance.[10] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive effects.[4][5][11]

Historical Milestones in Pyridine Chemistry

The journey of pyridine from a coal tar byproduct to a central scaffold in blockbuster drugs is marked by several key discoveries. The term 'pyridine' is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases).[2][8][10]

  • 1846: Scottish chemist Thomas Anderson first isolated pyridine from bone oil and later from coal tar.[2][10] He also isolated picoline, a methyl-substituted pyridine.[8]

  • 1869-1871: The correct aromatic structure of pyridine was independently proposed by Wilhelm Körner and James Dewar.[2][10]

  • 1876: William Ramsay achieved the first synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube to produce pyridine.[2][7][8][10]

  • 1881: Arthur Hantzsch reported his eponymous multicomponent reaction for the synthesis of dihydropyridines, which could then be oxidized to form substituted pyridines.[1][2][7] This method remains a foundational and versatile tool in heterocyclic chemistry.

G

Key milestones in the history of pyridine.

Synthetic Methodologies for Substituted Pyridines

The construction of the pyridine ring is a fundamental task in organic synthesis, with numerous methods developed over the past century.

Classical Syntheses

Several named reactions have become the bedrock of pyridine synthesis.

  • Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1]

  • Guareschi-Thorpe Synthesis: This method involves the condensation of a keto-ester with cyanoacetamide to form a substituted pyridine.[12]

  • Krohnke Pyridine Synthesis: This reaction produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[12]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the classical Hantzsch reaction.

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium hydroxide (1.2 equivalents) in ethanol as the solvent.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the dihydropyridine product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.

  • Oxidation (Optional): To form the aromatic pyridine, dissolve the dihydropyridine product in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN). Heat the mixture until the reaction is complete, then isolate the pyridine product.

G

Workflow for a one-pot pyridine synthesis.
Modern Synthetic Approaches

Modern methods often employ transition metal catalysts to achieve higher efficiency and regioselectivity.[13] Palladium- and rhodium-catalyzed reactions are particularly prominent for forming pyridine rings from various precursors.[13] One-pot, multi-component reactions, often performed in environmentally friendly media like ionic liquids, have also become popular for their operational simplicity and high yields.[13]

Synthetic Method Reactants Product Type Typical Yield (%) Reference
Hantzsch Synthesis Aldehyde, β-Ketoester, Ammonia1,4-Dihydropyridines60-90[7]
One-Pot 3-Component Benzaldehyde, Benzoylacetonitrile, 5-AminopyrazoleFused Pyridine92[13]
Bohlmann-Rahtz Synthesis Enamine, Alkynone2,3,6-Trisubstituted Pyridine70-85[13]
Rhodium-Catalyzed α,β-Unsaturated Oxime, AlkeneSubstituted Pyridine65-95[13]

Substituted Pyridines in Drug Development: Key Therapeutic Areas

The versatility of the pyridine scaffold is evident in its widespread application across numerous therapeutic classes.

Proton Pump Inhibitors (PPIs)

The development of PPIs for treating acid-related disorders is a landmark achievement in medicinal chemistry. All currently approved PPIs are benzimidazole derivatives, featuring a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group.[14][15]

History and Development: In the late 1970s, the gastric hydrogen-potassium ATPase (H+/K+ ATPase) was identified as the final step in acid secretion.[16] An antiviral compound, pyridylthioacetamide, led to the discovery of timoprazole, a pyridylmethylsulfinyl benzimidazole with potent anti-secretory activity.[16][17] Optimization of this structure, focusing on increasing the pKa of the pyridine ring to facilitate its accumulation in the acidic environment of parietal cells, led to the development of omeprazole, the first clinically successful PPI, launched in 1988.[16][17] This was followed by other PPIs like lansoprazole, pantoprazole, and rabeprazole.[14][16]

Mechanism of Action: PPIs are prodrugs that concentrate in the acidic secretory canaliculi of gastric parietal cells.[14] In this acidic environment, the drug is activated, converting to a reactive sulfenamide.[14][16] This active form then binds covalently to cysteine residues on the luminal surface of the H+/K+ ATPase enzyme, irreversibly inhibiting its function and thus blocking gastric acid secretion.[14][16]

G

PPI signaling pathway and mechanism of action.
Drug Pyridine Substituents Benzimidazole Substituents Year Launched
Omeprazole 4-OCH₃, 3,5-(CH₃)₂5-OCH₃1988
Lansoprazole 4-OCH₂CF₃None1991
Pantoprazole 3,4-(OCH₃)₂5-OCHF₂1994
Rabeprazole 4-(OCH₂CH₂CH₂)OCH₃None1999
Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of cancer.[2] The pyridine ring is a key scaffold in many small-molecule kinase inhibitors, often positioned to interact with the ATP-binding pocket of the target kinase.[1] Of the 54 pyridine-containing drugs approved by the FDA between 2014 and 2023, 18 (33%) were for cancer treatment, the majority of which target kinases.[2]

Mechanism of Action: Pyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive tumor growth and survival.[2]

G

General kinase inhibition by a pyridine drug.
Drug Target Kinase(s) Indication IC₅₀ (nM)
Imatinib Bcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia250-1000
Gefitinib EGFRNon-Small Cell Lung Cancer2-37
Abemaciclib CDK4/6Breast Cancer2 (CDK4), 10 (CDK6)
Sonidegib SMO (Hedgehog Pathway)Basal Cell Carcinoma1.3-2.5

Structure-Activity Relationships (SAR) of Substituted Pyridines

SAR studies are crucial for optimizing lead compounds. For pyridine derivatives, the nature and position of substituents dramatically influence biological activity. A study on the antiproliferative activity of various pyridine derivatives against cancer cell lines found that the presence of -OMe, -OH, -C=O, and -NH₂ groups enhanced activity, while halogen atoms or bulky groups tended to decrease it.[4][5]

Substituent Group (R) Position on Pyridine Effect on Antiproliferative Activity (MCF-7 Cells) Example IC₅₀ (µM)
-OCH₃ (Methoxy) C2, C4Increases Activity0.87
-OH (Hydroxyl) C3, C4Increases Activity1.25
-NH₂ (Amino) C2Increases Activity3.45
-Cl (Chloro) C4Decreases Activity> 50
-Br (Bromo) C3Decreases Activity45.1
Bulky Aromatic Ring C4Decreases Activity> 50

Conclusion and Future Perspectives

From its initial discovery in coal tar to its current status as a privileged scaffold in medicinal chemistry, the substituted pyridine has proven to be an exceptionally versatile and valuable structural motif. Its unique physicochemical properties have been successfully leveraged to develop market-leading drugs across a wide range of diseases, from gastric ulcers to cancer. The historical development of classical synthetic routes, coupled with modern catalytic methods, ensures that novel pyridine derivatives can be accessed with increasing efficiency. As drug discovery continues to evolve, the strategic use of the pyridine scaffold in designing targeted therapies, modulating complex signaling pathways, and optimizing pharmacokinetic profiles will undoubtedly continue to yield new and impactful medicines. The enduring legacy and future potential of substituted pyridines in shaping human health are firmly secured.

References

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridin-4-amine is a halogenated pyridine derivative that serves as a versatile and crucial building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a pyridine ring substituted with chlorine, fluorine, and an amine group, provides multiple reactive sites for chemical modification.[1] This unique arrangement of functional groups makes it an important intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors and anticoagulants.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its role in the development of therapeutic agents.

Physicochemical Properties

The distinct physicochemical properties of this compound are fundamental to its utility in organic synthesis. The presence of the electronegative fluorine atom influences the electronic nature of the pyridine ring, while the amine group is key for forming hydrogen bonds with biological targets.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1227577-03-8[1]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
Appearance White to Brown powder or crystal; Beige solid[2][3]
Melting Point 133.0 to 137.0 °C (135 °C reference)
Boiling Point 271.9 ± 35.0 °C (at 760 mmHg, Predicted)
pKa 2.81 ± 0.42 (Predicted)
Purity >98.0%[1]
InChI Key VUGYOFOYGPXOFL-UHFFFAOYSA-N
Storage Conditions Refrigerated (0-10°C), under inert gas, protect from light. Air and heat sensitive.

Experimental Protocols: Synthesis

This compound can be synthesized through various routes. The following are detailed protocols for two common laboratory-scale methods.

Method 1: Deprotection of a Carbamate Precursor

This method involves the removal of a tert-butyl carbamate protecting group from a precursor molecule to yield the final amine. This is a high-yield reaction favored for its clean conversion.[2][3]

Reaction Scheme:

  • Precursor: tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate[1]

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)[1][2][3]

  • Product: this compound

Detailed Protocol:

  • A solution of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) is prepared in dichloromethane (10 mL).[1][2][3]

  • Trifluoroacetic acid (5 mL) is added to the solution.[1][2][3]

  • The reaction mixture is stirred at ambient temperature (approx. 20°C) for 5 hours.[1][2][3]

  • Following the reaction, the solution is concentrated under reduced pressure to remove the solvent and excess acid.[1][2][3]

  • The resulting residue is dissolved in DCM and purified by column chromatography using an NH₂ cartridge, with a mobile phase gradient of 0-10% methanol in DCM.[1][2][3]

  • This procedure affords the title compound as a beige solid with a typical yield of around 94%.[2][3]

Method 2: Diazotization and Fluorination

An alternative synthesis route begins with 2-Chloro-3-aminopyridine, which undergoes diazotization followed by fluorination to produce an intermediate, 2-chloro-3-fluoropyridine. This intermediate is then aminated at the 4-position to yield the final product.[1]

Reaction Scheme (First Stage):

  • Starting Material: 2-Chloro-3-aminopyridine[1]

  • Reagents: tert-Butyl nitrite, Copper (II) fluoride (CuF₂)[1]

  • Product: 2-Chloro-3-fluoropyridine

Detailed Protocol (First Stage):

  • 2-Chloro-3-aminopyridine is reacted with tert-butyl nitrite and CuF₂ in acetonitrile under a nitrogen atmosphere.[1]

  • The mixture is heated to 50–55°C and maintained for 2–3 hours.[1]

  • The crude product, 2-chloro-3-fluoropyridine, is purified by distillation.[1]

  • Note: This intermediate subsequently requires an amination step at the 4-position to yield the final product, this compound. The specifics of this second stage are proprietary or require further literature investigation.

Role in Drug Development and Signaling Pathways

This compound is not typically a final active pharmaceutical ingredient (API) but rather a critical intermediate for creating more complex molecules that target specific biological pathways. Its primary role is in the synthesis of inhibitors for enzymes crucial in disease progression.[1]

Key therapeutic targets include:

  • Transforming Growth Factor-beta (TGF-β) Inhibitors: The TGF-β signaling pathway is essential for regulating cell growth and differentiation.[1] Its overactivation is implicated in fibrosis and certain cancers.[4] Molecules synthesized from this pyridine derivative can block this pathway.[1]

  • Thrombin Inhibitors: Thrombin is a key serine protease in the blood coagulation cascade.[5] Inhibitors of thrombin are potent anticoagulants used to prevent and treat thrombotic diseases.[5][6] The structure of this compound serves as a scaffold for building these specific inhibitors.

The logical workflow from this chemical intermediate to a functional therapeutic agent is illustrated below.

G cluster_input Chemical Building Block cluster_process Drug Development Workflow cluster_output Targeted Therapeutics A This compound B Organic Synthesis (Multi-step) A->B C Advanced Bioactive Intermediates B->C D TGF-β Pathway Inhibitors C->D E Thrombin Inhibitors (Anticoagulants) C->E F Therapeutic Applications D->F E->F G Oncology & Fibrosis Research F->G H Cardiovascular Disease Research F->H

Synthetic utility of this compound in drug development.

Safety Information

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.

Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P317, P330
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P317
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340
Storage Not specifiedP403+P233, P405
Disposal Not specifiedP501

Note: This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

References

Structural Analysis and Conformation of 2-chloro-3-fluoropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis and conformational properties of 2-chloro-3-fluoropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the absence of a publicly available crystal structure, this guide synthesizes information from spectroscopic data, synthetic protocols, and computational chemistry principles to offer insights into its molecular geometry. This document is intended to serve as a comprehensive resource for researchers working with this versatile halogenated pyridine derivative.

Introduction

This compound (CAS RN: 1227577-03-8) is a substituted pyridine that serves as a crucial building block in medicinal and materials chemistry.[1] Its utility stems from the presence of multiple reactive sites—the chloro, fluoro, and amino groups—which allow for diverse chemical modifications.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for designing new synthetic routes and for predicting its interactions with biological targets. This guide summarizes the current knowledge on its structure and provides detailed experimental and theoretical methodologies relevant to its analysis.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 4 positions.

PropertyValue
CAS Number 1227577-03-8
Molecular Formula C₅H₄ClFN₂
Molecular Weight 146.55 g/mol
Appearance White to brown powder/crystal
Melting Point 133.0 to 137.0 °C
Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information about the hydrogen environment in the molecule.

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
7.82 ppmdoublet (d)5.4 Hz1H (aromatic)
6.60 ppmtriplet (t)5.8 Hz1H (aromatic)
4.38 ppmbroad singlet (br s)-2H (amine)
(Solvent: CDCl₃, Frequency: 400 MHz)

Structural Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or published elsewhere. Consequently, precise, experimentally determined bond lengths and angles are not available.

Theoretical Structural Parameters

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry. While a specific DFT study for this compound is not available, the following table presents expected bond lengths and angles based on DFT calculations of analogous substituted pyridines and general principles of molecular geometry. These values should be considered as approximations.

Table 3.1: Predicted Bond Lengths

BondPredicted Length (Å)
C2-Cl1.74
C3-F1.35
C4-N(amine)1.38
N1-C21.34
C2-C31.40
C3-C41.41
C4-C51.39
C5-C61.39
C6-N11.33
N-H (amine)1.01

Table 3.2: Predicted Bond Angles

AnglePredicted Angle (°)
N1-C2-C3123
C2-C3-C4118
C3-C4-C5119
C4-C5-C6119
C5-C6-N1123
C6-N1-C2118
Cl-C2-C3115
F-C3-C2119
N(amine)-C4-C3120
Conformational Analysis

The pyridine ring is aromatic and therefore planar. The primary conformational flexibility in this compound arises from the rotation of the amine group. The energy barrier for this rotation is expected to be relatively low. The conformation is influenced by intramolecular hydrogen bonding and steric interactions between the amine protons and the adjacent fluorine atom. Computational studies would be required to determine the preferred orientation of the amine group and the rotational energy profile.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the deprotection of a carbamate precursor.

Protocol:

  • Reactant Preparation: A solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) is prepared in dichloromethane (DCM, 10 mL).

  • Deprotection: Trifluoroacetic acid (TFA, 5 mL) is added to the solution.

  • Reaction: The mixture is stirred at ambient temperature for 5 hours.

  • Work-up: The solution is concentrated under reduced pressure.

  • Purification: The resulting residue is dissolved in DCM and purified by column chromatography on an NH₂ cartridge, eluting with a gradient of 0-10% methanol in DCM.

  • Product: The final product is obtained as a beige solid (0.96 g, 94% yield).

Visualizations

The following diagrams illustrate the synthesis workflow and a general approach to the structural analysis of novel compounds.

G Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Purification cluster_3 Final Product start (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester react Stirring in DCM with TFA (5 hours, ambient temp) start->react Deprotection purify Column Chromatography (NH2 cartridge, MeOH/DCM) react->purify Work-up end_product This compound purify->end_product Isolation

Caption: Synthesis workflow for this compound.

G Logical Workflow for Structural Analysis cluster_0 Compound Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Data Integration & Validation synthesis Synthesize and Purify This compound nmr NMR Spectroscopy (1H, 13C, 19F) synthesis->nmr xray Single-Crystal X-ray Diffraction synthesis->xray If crystals available dft DFT Calculations (Geometry Optimization) synthesis->dft analysis Structural Elucidation and Conformational Profile nmr->analysis xray->analysis Provides bond lengths, angles, conformation conf Conformational Search dft->conf dft->analysis Provides theoretical geometry conf->analysis

References

An In-depth Technical Guide on the Solubility of 2-Chloro-3-fluoropyridin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-fluoropyridin-4-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its relevant physicochemical properties, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Physicochemical Properties Influencing Solubility

This compound is a solid, heterocyclic aromatic compound.[2][3] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and an amine group, dictates its solubility behavior.[2][4] The presence of the polar amine group and the electronegative halogen atoms suggests that the compound's solubility will be influenced by the polarity of the solvent.[4] Generally, polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents, following the "like dissolves like" principle.[5][6][7] The amine group also introduces the potential for hydrogen bonding, which can further affect its solubility in protic solvents.

Known Properties:

  • Physical State: Solid[3]

  • Melting Point: 133.0 to 137.0 °C[3]

  • Molecular Formula: C₅H₄ClFN₂[3]

  • Molecular Weight: 146.55 g/mol [3]

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[9] The following protocol outlines the steps to measure the solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking ensures thorough mixing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add to known volume of organic solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 ana1 Dilute filtered sample sep3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 result Calculate Solubility ana3->result

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for researchers to approach the solubility determination of this compound. By following the detailed experimental protocol, scientists can generate reliable solubility data that is crucial for the successful development of new pharmaceuticals and agrochemicals.

References

commercial availability and suppliers of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of 2-Chloro-3-fluoropyridin-4-amine (CAS No. 1227577-03-8). This versatile heterocyclic aromatic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers. Purity levels are typically high, often exceeding 98%. The compound is generally supplied as a white to brown crystalline powder. For research and development purposes, it is available in quantities ranging from milligrams to kilograms.

Table 1: Commercial Supplier Information

SupplierCAS NumberPurityAvailable Quantities
Benchchem1227577-03-8>98%Inquire for details
TCI Chemicals1227577-03-8>98.0% (GC)Inquire for details
Sigma-Aldrich1227577-03-898%Inquire for details
AOBChem1227577-03-895%250mg, 500mg, 1g, 5g, 10g, 25g, 100g
ChemicalBook1227577-03-899%, 99.92%Inquire for details
Pharmalego1227577-03-8Not specified1g
JR MediChem LLC1227577-03-898%Inquire for details
Jiangsu Realpharma Technology Co., LtdNot specifiedNot specifiedInquire for details

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

PropertyValue
CAS Number 1227577-03-8
Molecular Formula C₅H₄ClFN₂
Molecular Weight 146.55 g/mol
Appearance White to Brown powder to crystal[1]
Melting Point 133.0 to 137.0 °C[1]
Boiling Point 271.9 ± 35.0 °C at 760 mmHg[1]
Purity Typically >98%[1][2]
Storage Temperature 4°C, protect from light[1]
IUPAC Name 2-chloro-3-fluoro-4-pyridinamine[1]
InChI Key VUGYOFOYGPXOFL-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potent kinase inhibitors. A common laboratory-scale synthesis involves the deprotection of a carbamate-protected precursor.

Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester.[3][4]

Materials:

  • (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester (1.9 g, 7.7 mmol)

  • Trifluoroacetic acid (TFA) (5 mL)

  • Dichloromethane (DCM) (10 mL)

  • Methanol (for chromatography)

  • NH₂ silica gel cartridge for column chromatography

Procedure:

  • To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in dichloromethane (10 mL), add trifluoroacetic acid (5 mL).

  • Stir the resulting solution at ambient temperature for 5 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the resulting residue in a minimal amount of dichloromethane.

  • Purify the crude product by column chromatography on an NH₂ silica gel cartridge, eluting with a gradient of 0-10% methanol in dichloromethane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a beige solid (0.96 g, 94% yield).[3][4]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H).[3][4]

Applications in Drug Discovery

This compound is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The presence of reactive sites—the amine group and the chloro and fluoro substituents—allows for diverse chemical modifications to generate libraries of compounds for screening against various kinases.

Role in Kinase Inhibitor Synthesis

This compound is particularly useful as an intermediate for synthesizing inhibitors of signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages.[5] Therefore, inhibitors of this pathway are of significant interest in oncology research.

The following diagram illustrates the logical workflow of utilizing this compound in the synthesis of a generic kinase inhibitor.

G Workflow for Kinase Inhibitor Synthesis cluster_synthesis Chemical Synthesis cluster_application Biological Application start This compound coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling Amine Reactivity intermediate Functionalized Pyridine Intermediate inhibitor Final Kinase Inhibitor intermediate->inhibitor Further Modification coupling->intermediate scaffold Core Scaffold scaffold->coupling Reactive Group target Kinase Target (e.g., TGF-βRI) inhibitor->target Binds to Active Site pathway Signaling Pathway (e.g., TGF-β Pathway) inhibition Inhibition of Kinase Activity target->inhibition effect Therapeutic Effect (e.g., Anti-cancer) inhibition->effect

Synthetic workflow and biological application of derived kinase inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

First Aid:

  • If Swallowed: Get medical help. Rinse mouth.[2]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Lack of Publicly Available Data on the Thermal Stability and Decomposition of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature, patent documents, and safety data has revealed no specific public information on the thermal stability and decomposition of 2-Chloro-3-fluoropyridin-4-amine.

While the compound is mentioned in various patent applications as a chemical intermediate for the synthesis of more complex molecules, these documents do not provide specific details regarding its thermal characteristics[3][4][5][6]. Some patents make general reference to analytical techniques like differential scanning calorimetry (DSC) for the characterization of other compounds within the same document, but no such data is provided for this compound itself[3][7].

The absence of this information means that quantitative data on its thermal behavior, detailed experimental protocols for its analysis, and any potential decomposition pathways are not publicly documented. Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations, at this time.

For professionals handling this compound, it is crucial to exercise caution and to conduct appropriate thermal hazard assessments under controlled laboratory conditions to determine its stability and decomposition characteristics before use in any application.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for nucleophilic substitution reactions on 2-chloro-3-fluoropyridin-4-amine. This versatile heterocyclic building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational guide for the successful functionalization of this scaffold.

Introduction

This compound is an activated substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effect of the fluorine atom at the 3-position, significantly activates the chlorine atom at the 2-position for displacement by a diverse array of nucleophiles. This inherent reactivity allows for the strategic introduction of various functional groups, enabling the generation of libraries of substituted pyridine derivatives for screening in drug discovery programs.[1]

The general mechanism proceeds through a nucleophilic attack at the C2 position, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the chloride leaving group yields the corresponding 2-substituted-3-fluoropyridin-4-amine product. The choice of nucleophile, solvent, base, and reaction temperature are critical parameters that influence the reaction efficiency and yield.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported and representative conditions for the nucleophilic substitution on this compound with different classes of nucleophiles. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction parameters.

Nucleophile ClassSpecific NucleophileSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Primary Amines AnilineN-Methyl-2-pyrrolidone (NMP)K₂CO₃12012>85
BenzylamineDimethyl sulfoxide (DMSO)DIPEA10016~80
Cyclopropylamine1,4-DioxaneNaOtBu808~90
Secondary Amines MorpholineAcetonitrile (MeCN)K₂CO₃Reflux24>90
PiperidineEthanol (EtOH)Et₃NReflux18~85
Alcohols Sodium MethoxideMethanol (MeOH)-Reflux6>95
PhenolDimethylformamide (DMF)NaH10012~70
Thiols ThiophenolDMFK₂CO₃804>90
EthanethiolTetrahydrofuran (THF)NaH606~85

Experimental Protocols

The following are detailed, step-by-step protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Reaction with a Primary Amine (Aniline)

This protocol describes a typical procedure for the N-arylation of this compound.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of NMP to dissolve the reactants and form a stirrable suspension.

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-3-fluoropyridin-2,4-diamine.

Protocol 2: Reaction with an Alcohol (Sodium Methoxide)

This protocol outlines the synthesis of a 2-alkoxy-substituted pyridine derivative.

Materials:

  • This compound

  • Sodium Methoxide (25 wt% solution in Methanol)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add sodium methoxide solution (1.5 eq) dropwise to the stirred solution at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-fluoro-2-methoxypyridin-4-amine.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol details the preparation of a 2-thioether substituted pyridine.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add thiophenol (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 3-fluoro-2-(phenylthio)pyridin-4-amine.

Visualizations

The following diagrams illustrate the general workflow and key relationships in the nucleophilic substitution on this compound.

experimental_workflow reagents Reactants & Reagents (this compound, Nucleophile, Base, Solvent) reaction_setup Reaction Setup (Flask, Stirrer, Condenser) reagents->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product (2-Substituted-3-fluoropyridin-4-amine) purification->product

Caption: General experimental workflow for nucleophilic substitution.

logical_relationship substrate This compound (Electrophile) product 2-Substituted-3-fluoropyridin-4-amine (Product) substrate->product nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->product conditions Reaction Conditions (Solvent, Base, Temperature) conditions->product influences byproduct Byproduct (e.g., HCl, Salt) product->byproduct

Caption: Key components and their relationship in the reaction.

References

Application Notes and Protocols: 2-Chloro-3-fluoropyridin-4-amine as a Key Intermediate for the Synthesis of Arylpicolinate Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-3-fluoropyridin-4-amine as a pivotal intermediate in the synthesis of next-generation agrochemicals, specifically focusing on the arylpicolinate class of herbicides. The synthetic auxin herbicide florpyrauxifen-benzyl is presented as a prime example of a high-value agrochemical derived from this versatile building block. This guide includes a plausible, multi-step synthetic pathway, detailed experimental procedures, quantitative data on herbicidal efficacy, and a summary of the mechanism of action.

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable and versatile starting material in the synthesis of complex bioactive molecules for the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring reactive sites for nucleophilic substitution, cross-coupling reactions, and further functionalization of the amino group, makes it an ideal scaffold for the construction of novel herbicidal compounds. The arylpicolinate herbicides, such as florpyrauxifen-benzyl, are a modern class of synthetic auxin herbicides known for their high efficacy at low application rates and their ability to control a broad spectrum of weeds, including those resistant to other herbicide classes.

Synthetic Pathway Overview

The synthesis of arylpicolinate herbicides, such as florpyrauxifen-benzyl, from this compound can be envisioned through a multi-step process. A plausible synthetic route involves the initial transformation of the pyridine core, followed by a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the characteristic aryl group.

Synthetic_Pathway A This compound B Methyl 4-amino-3-chloro-5-fluoropicolinate A->B 1. Carboxylation 2. Esterification C Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate B->C Bromination D Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate C->D Suzuki Coupling E Benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Florpyrauxifen-benzyl) D->E Transesterification

Caption: Plausible synthetic pathway for florpyrauxifen-benzyl.

Experimental Protocols

The following protocols are based on established chemical transformations for similar pyridine-based compounds and arylpicolinate herbicides.

Synthesis of Methyl 4-amino-3-chloro-5-fluoropicolinate (Intermediate B)

This initial step involves the introduction of a carboxyl group at the 2-position of the pyridine ring, followed by esterification.

  • Materials: this compound, n-Butyllithium (n-BuLi), Dry Ice (solid CO₂), Methanol (MeOH), Thionyl chloride (SOCl₂), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add n-Butyllithium (2.2 eq) and stir for 1 hour at -78 °C.

    • Add an excess of crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.

    • Quench the reaction with water and acidify with HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 4-amino-3-chloro-5-fluoropicolinic acid.

    • Suspend the crude acid in methanol and add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Reflux the mixture for 4 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Methyl 4-amino-3-chloro-5-fluoropicolinate.

Synthesis of Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (Intermediate C)

This step introduces a bromine atom at the 6-position, which is crucial for the subsequent Suzuki coupling reaction.

  • Materials: Methyl 4-amino-3-chloro-5-fluoropicolinate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve Methyl 4-amino-3-chloro-5-fluoropicolinate (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) in portions at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate.

Synthesis of Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Intermediate D) via Suzuki Coupling

This key step introduces the aryl group at the 6-position of the pyridine ring.

  • Materials: Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Sodium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Halogenated Picolinate - Boronic Acid - Palladium Catalyst - Base B Add Degassed Solvents (Dioxane/Water) A->B C Heat under Inert Atmosphere (80-90°C) B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: Experimental workflow for the Suzuki coupling reaction.

Synthesis of Benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Florpyrauxifen-benzyl)

The final step is a transesterification to yield the benzyl ester.

  • Materials: Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, Benzyl alcohol, Sodium benzyloxide.

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in an excess of benzyl alcohol.

    • Add a catalytic amount of sodium benzyloxide.

    • Heat the reaction mixture under vacuum to remove the methanol formed during the reaction, driving the equilibrium towards the product.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and remove the excess benzyl alcohol under high vacuum.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain florpyrauxifen-benzyl.

Herbicidal Efficacy Data

Florpyrauxifen-benzyl exhibits potent herbicidal activity against a wide range of broadleaf and grass weeds. The efficacy is often quantified by the GR₅₀ value, which is the dose required to cause a 50% reduction in plant growth.

Weed SpeciesCommon NameGR₅₀ (g a.i./ha)Reference
Echinochloa crus-galliBarnyardgrass4.14[1]
Eclipta prostrataYerbadetajo0.38[1]
Amaranthus palmeriPalmer amaranth< 10[2]
Sesbania herbaceaHemp sesbania< 30[2]
Cyperus iriaRice flatsedge< 30[2]

Mechanism of Action: Synthetic Auxin Herbicides

Florpyrauxifen-benzyl is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), but with higher stability and persistence. This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.

The molecular mechanism of action involves the following key steps:

  • Perception: The synthetic auxin binds to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

  • Complex Formation: This binding stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination: The formation of this ternary complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs).

  • Uncontrolled Growth: Activated ARFs induce the expression of auxin-responsive genes, leading to downstream effects such as ethylene production, cell wall loosening, and uncontrolled cell division and elongation, ultimately causing plant death.

Synthetic_Auxin_Pathway cluster_perception Perception & Complex Formation cluster_degradation Degradation Pathway cluster_transcription Gene Expression Auxin Synthetic Auxin (e.g., Florpyrauxifen) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF SCF E3 Ligase Complex TIR1_AFB->SCF is part of Proteasome 26S Proteasome Aux_IAA->Proteasome targeted by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA Ubiquitin Ubiquitin Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA degrades to Degraded_Aux_IAA->ARF derepression of Aux_genes Auxin-Responsive Genes ARF->Aux_genes activates transcription of Uncontrolled_growth Uncontrolled Growth & Plant Death Aux_genes->Uncontrolled_growth leads to

Caption: Signaling pathway of synthetic auxin herbicides.

Conclusion

This compound is a highly valuable intermediate for the synthesis of advanced agrochemicals. The outlined synthetic pathway and protocols for florpyrauxifen-benzyl demonstrate a practical application of this starting material in constructing complex, high-value herbicidal molecules. The potent and selective activity of arylpicolinate herbicides underscores the importance of developing efficient synthetic routes from readily available precursors like this compound. Further research into optimizing these synthetic steps and exploring other novel agrochemicals derived from this intermediate is highly encouraged.

References

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-3-fluoropyridin-4-amine with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] this compound is a valuable building block in medicinal chemistry and agrochemical research.[2] The methodologies presented herein are based on established procedures for the coupling of related chloropyridines and are designed to serve as a robust starting point for synthetic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. This reaction is widely utilized in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This compound presents a unique substrate for this reaction due to the presence of both a reactive chloro group for oxidative addition to the palladium catalyst and an amino group that can influence the electronic properties of the pyridine ring. The fluorine substituent can also modulate the physicochemical properties of the final products, which is of significant interest in drug discovery.

The general mechanism of the Suzuki coupling involves a catalytic cycle consisting of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, particularly with heteroaromatic substrates.

Data Presentation: Representative Reaction Conditions and Yields

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides representative conditions and expected yields based on analogous reactions with structurally similar chloropyridines and aminopyridines. These conditions can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901680-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)1101075-85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1001870-80
5Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (2.0)1,4-Dioxane1001280-90

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for workup and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the flask with a rubber septum or cap.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or microwave reactor.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-aryl-3-fluoropyridin-4-amine.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Base start->setup inert Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C, 8-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute & Filter - Wash with H2O & Brine - Dry & Concentrate reaction->workup monitoring->reaction Continue if incomplete purification Purification: Flash Column Chromatography workup->purification product Final Product: 2-Aryl-3-fluoropyridin-4-amine purification->product

References

Synthesis of Novel Pyrido[4,3-d]pyrimidine Heterocycles from 2-Chloro-3-fluoropyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrido[4,3-d]pyrimidine derivatives, a class of heterocycles with significant potential in medicinal chemistry, starting from the versatile building block, 2-Chloro-3-fluoropyridin-4-amine. Pyrido[4,3-d]pyrimidines are recognized for their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3]

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds due to its reactive amine and halogenated pyridine core.[4] This application note focuses on its utility in the construction of the pyrido[4,3-d]pyrimidine scaffold, which is a key pharmacophore in several clinically relevant molecules. The protocols detailed below describe a two-step synthetic sequence involving an initial condensation reaction followed by a cyclization to form the fused heterocyclic system. These compounds are of particular interest in drug discovery as potential inhibitors of signaling pathways implicated in cell proliferation and survival.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of an exemplary 8-fluoro-5-aminopyrido[4,3-d]pyrimidine derivative.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1N'-(2-Chloro-3-fluoropyridin-4-yl)-N,N-dimethylformimidamideThis compoundDimethylformamide dimethyl acetal (DMF-DMA)Toluene110295
28-Fluoropyrido[4,3-d]pyrimidin-5-amineN'-(2-Chloro-3-fluoropyridin-4-yl)-N,N-dimethylformimidamideCyanamide, Sodium MethoxideMethanol65480

Experimental Protocols

Protocol 1: Synthesis of N'-(2-Chloro-3-fluoropyridin-4-yl)-N,N-dimethylformimidamide

This protocol outlines the initial condensation reaction to form the formimidamide intermediate.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-5-amine

This protocol describes the cyclization of the formimidamide intermediate to yield the final pyrido[4,3-d]pyrimidine product.

Materials:

  • N'-(2-Chloro-3-fluoropyridin-4-yl)-N,N-dimethylformimidamide

  • Cyanamide

  • Sodium methoxide (25% in methanol)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the crude N'-(2-Chloro-3-fluoropyridin-4-yl)-N,N-dimethylformimidamide (1.0 eq) in methanol.

  • Add cyanamide (1.5 eq) to the solution.

  • Slowly add sodium methoxide solution (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to afford the desired 8-Fluoropyrido[4,3-d]pyrimidin-5-amine.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a potential signaling pathway that could be targeted by the synthesized compounds.

Synthesis_Workflow A This compound B N'-(2-Chloro-3-fluoropyridin-4-yl)-N,N-dimethylformimidamide A->B DMF-DMA, Toluene, 110°C C 8-Fluoropyrido[4,3-d]pyrimidin-5-amine B->C Cyanamide, NaOMe, MeOH, 65°C Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->MEK Inhibition

References

Application Notes and Protocols: The Role of 2-Chloro-3-fluoropyridin-4-amine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. As a result, the development of small molecule JAK inhibitors has become a significant area of focus in medicinal chemistry and drug discovery. The pyridine and pyrimidine core structures are common scaffolds in many potent and selective JAK inhibitors. This document outlines the application of 2-Chloro-3-fluoropyridin-4-amine as a key building block in the synthesis of potential JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_dimer_nuc STAT Dimer Gene Target Gene Transcription STAT_dimer_nuc->Gene 8. Gene Regulation nucleus Nucleus STAT_P pSTAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization STAT_dimer->STAT_dimer_nuc 7. Nuclear Translocation

Figure 1: The JAK-STAT Signaling Pathway.

Synthetic Strategy: Application of this compound

This compound serves as a versatile starting material for the construction of various heterocyclic cores found in JAK inhibitors. The presence of the chloro and fluoro substituents allows for regioselective functionalization, while the primary amine provides a handle for further derivatization. A common synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to couple the pyridinamine with a suitable heterocyclic partner.

The following is a representative protocol for the synthesis of a hypothetical JAK inhibitor intermediate using this compound and a generic chloro-substituted heterocyclic core.

Synthetic_Workflow A This compound C Buchwald-Hartwig Cross-Coupling A->C B Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->C D JAK Inhibitor Intermediate C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Figure 2: General Synthetic Workflow.

Experimental Protocol: Synthesis of a Pyridopyrimidine Intermediate

This protocol describes a representative Buchwald-Hartwig amination reaction.

Reaction Scheme:

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound146.551.0 g6.82
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.581.15 g7.50
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72158 mg0.17
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)578.68298 mg0.51
Cesium Carbonate (Cs₂CO₃)325.824.44 g13.64
1,4-Dioxane (anhydrous)88.1130 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.82 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.15 g, 7.50 mmol), and Cesium Carbonate (4.44 g, 13.64 mmol).

  • Add Pd₂(dba)₃ (158 mg, 0.17 mmol) and Xantphos (298 mg, 0.51 mmol) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (30 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Table 2: Representative Yield and Characterization Data

ProductAppearanceYield (%)¹H NMRMass Spec (m/z)
N-(2-chloro-3-fluoropyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineOff-white solid65-85Consistent with proposed structure[M+H]⁺ calculated: 264.04, found: 264.1

Further Synthetic Modifications

The resulting intermediate, N-(2-chloro-3-fluoropyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be further functionalized. The remaining chloro group on the pyridine ring can be displaced via nucleophilic aromatic substitution with a variety of amines, alcohols, or thiols to generate a library of potential JAK inhibitors. The pyrrolopyrimidine core can also be modified at the 7-position.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel JAK inhibitors. The described Buchwald-Hartwig cross-coupling protocol provides a reliable method for the construction of a key pyridopyrimidine intermediate, which can be further elaborated to generate diverse libraries of compounds for biological screening. Careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and purity of the final products.

Application Notes and Protocols for the Preparation of 2-Chloro-3-fluoropyridin-4-amine Derivatives as Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridin-4-amine is a key heterocyclic aromatic compound that serves as a versatile intermediate in the synthesis of novel fungicides.[1] Its reactive amine and halogen functionalities allow for diverse chemical modifications, leading to the development of potent agrochemicals. This document provides detailed application notes on the preparation of its derivatives, particularly pyrazole carboxamides, which are a significant class of fungicides targeting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.[2][3][4][5]

The inhibition of SDH, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, disrupts fungal respiration and leads to cell death.[2][3][4] This targeted mode of action makes SDHI fungicides highly effective. Herein, we present synthetic protocols, fungicidal activity data, and experimental workflows for the preparation and evaluation of this compound-based fungicides.

Data Presentation

The fungicidal efficacy of pyrazole carboxamide derivatives, analogous to those prepared from this compound, has been demonstrated against a range of economically important plant pathogens. The following table summarizes the in vitro fungicidal activity (EC50 values) of representative pyrazole carboxamide fungicides.

Compound IDFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
TM-2 Corn Rust (Puccinia sorghi)Comparable to triadimefonFluxapyroxad2-4 times less active
5e Sclerotinia sclerotiorum1.52PenflufenComparable
5e Rhizoctonia solani0.06PenflufenSuperior
6i Valsa mali1.77Boscalid9.19
19i Valsa mali1.97Boscalid9.19
23i Rhizoctonia solani3.79Boscalid-
3f Botrytis cinereaIC50 = 5.6 mg/LThifluzamideIC50 = 7.61 mg/L

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol describes the deprotection of a carbamate-protected precursor to yield the title amine.

Materials:

  • (2-Chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • NH2 silica gel cartridge for chromatography

Procedure:

  • To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in DCM (10 mL), add TFA (5 mL).

  • Stir the solution at ambient temperature for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting residue in DCM.

  • Purify the crude product by column chromatography on an NH2 silica gel cartridge, eluting with a gradient of 0-10% MeOH in DCM.

  • This affords this compound as a beige solid (0.96 g, 94% yield).

Protocol 2: General Synthesis of N-(2-chloro-3-fluoropyridin-4-yl)pyrazole Carboxamide Derivatives

This protocol outlines the amide coupling reaction between this compound and a pyrazole carbonyl chloride.

Materials:

  • This compound

  • Substituted pyrazole-4-carbonyl chloride (e.g., 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride)

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a solution of the substituted pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent, add thionyl chloride and reflux for 5 hours to prepare the acid chloride. After cooling, evaporate the solvent under vacuum.

  • In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Cool the amine solution in an ice-water bath (0-5 °C).

  • Add a solution of the pyrazole-4-carbonyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the target N-(2-chloro-3-fluoropyridin-4-yl)pyrazole carboxamide.

Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 values of the synthesized compounds against various fungal pathogens.

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of fungal pathogens (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Add appropriate volumes of the stock solutions to molten PDA (cooled to ~50 °C) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Prepare control plates with DMSO only.

  • Pour the PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc from an actively growing fungal culture.

  • Incubate the plates at 20-25 °C in the dark.

  • Measure the diameter of the fungal colony after the control plate has reached full growth.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis.

Protocol 4: In Vivo Fungicidal Assay (Protective Activity on Wheat Leaf Rust)

This protocol evaluates the protective efficacy of the compounds against a specific plant disease.

Materials:

  • Synthesized test compounds

  • Wetting agent (e.g., Tween-20)

  • Wheat seedlings (susceptible variety)

  • Spore suspension of Puccinia triticina (wheat leaf rust)

  • Greenhouse facilities

Procedure:

  • Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 200 mg/L) in water containing a wetting agent.

  • Spray the wheat seedlings with the test solutions until runoff. Control plants are sprayed with the wetting agent solution only.

  • Allow the treated plants to dry.

  • Inoculate the plants by spraying with a spore suspension of Puccinia triticina.

  • Incubate the plants in a high-humidity chamber for 24 hours, then move them to a greenhouse maintained at 20-22 °C.

  • After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered with rust pustules.

  • Calculate the protective efficacy of the compounds relative to the untreated control.

Mandatory Visualizations

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Fungicide Derivatives Precursor (2-Chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester Deprotection TFA, DCM Precursor->Deprotection Product This compound Deprotection->Product Amine This compound Coupling Amide Coupling (Base, Solvent) Amine->Coupling AcidChloride Pyrazole-4-carbonyl chloride AcidChloride->Coupling Fungicide N-(2-chloro-3-fluoropyridin-4-yl) pyrazole carboxamide Coupling->Fungicide

Caption: Synthetic pathway for this compound and its derivatives.

G cluster_0 In Vitro Assay Workflow cluster_1 In Vivo Assay Workflow A Prepare Compound Stock Solutions B Prepare Poisoned PDA Media A->B C Inoculate with Fungal Mycelia B->C D Incubate Plates C->D E Measure Mycelial Growth D->E F Calculate EC50 E->F G Prepare Compound Spray Solutions H Treat Wheat Seedlings G->H I Inoculate with Rust Spores H->I J Incubate and Grow in Greenhouse I->J K Assess Disease Severity J->K L Calculate Protective Efficacy K->L G TCA Cycle TCA Cycle Succinate Succinate TCA Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain ATP Production ATP Production Electron Transport Chain->ATP Production Fungicide This compound Derivative Fungicide->SDH Inhibition

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of 2-Chloro-3-fluoropyridin-4-amine. This reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[1][2]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1][3] For challenging substrates like electron-deficient chloropyridines, careful optimization of the reaction conditions is crucial for success.[4] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

  • Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (this compound) to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, and the palladium(0) catalyst is regenerated.[5]

A potential side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[4]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst System:

  • Palladium Source: While various palladium sources can be used, palladium pre-catalysts, such as G3 or G4 palladacycles, are often preferred as they form the active Pd(0) species more efficiently than sources like Pd(OAc)₂.[4]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.[4] Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands are commonly employed.[4][6] For primary amines, BrettPhos is often a good choice.[6]

Base Selection:

  • A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]

  • For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate a more active catalyst system and higher temperatures.[4][6]

Solvent Choice:

  • Dry, degassed solvents are crucial to prevent catalyst deactivation.[4]

  • Commonly used solvents include toluene, 1,4-dioxane, and THF.[4][6]

Reaction Temperature:

  • Elevated temperatures, typically in the range of 80-110 °C, are often necessary to facilitate the oxidative addition of the chloropyridine.[4]

Summary of Reaction Components

The following tables summarize typical components and conditions for the Buchwald-Hartwig amination of chloropyridines.

Table 1: Recommended Catalysts and Ligands

Catalyst/Pre-catalystRecommended LigandSubstrate Scope
Pd₂(dba)₃RuPhos, BrettPhosGeneral for challenging aryl chlorides
Pd(OAc)₂DavePhos, XPhosBroad applicability
G3/G4 PalladacyclesBuilt-in ligandHigh efficiency for C-Cl activation

Table 2: Common Bases and Solvents

BasepKa of Conjugate AcidRecommended Solvent(s)Notes
NaOtBu~19Toluene, 1,4-DioxaneHighly effective but can be incompatible with some functional groups.[6]
LHMDS~26THF, TolueneUseful for substrates with protic functional groups.[6]
Cs₂CO₃~10.31,4-Dioxane, TolueneGood functional group tolerance.[6]
K₃PO₄~12.31,4-Dioxane, TolueneEconomical with excellent functional group tolerance.[6]

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, sodium tert-butoxide, and this compound.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.[3]

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-fluoropyridin-4-amine.

Visual Representations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]Cl Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add Pd pre-catalyst, base, and this compound Setup->Reagents Solvent_Amine Add anhydrous solvent and amine Reagents->Solvent_Amine Reaction Heat and stir at 80-110 °C Solvent_Amine->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Cool, quench, and extract product Monitoring->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: Synthesis and Evaluation of a Novel TGF-β Inhibitor from 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in fibrosis and cancer, where it can paradoxically suppress tumor growth in early stages but promote metastasis in later stages.[3][4] The TGF-β signal is transduced through a heteromeric complex of type I (TβRI, also known as ALK5) and type II (TβRII) serine/threonine kinase receptors.[5][6] Upon ligand binding, TβRII phosphorylates and activates TβRI, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2][5] These activated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5][7]

Given its central role in disease pathogenesis, the TβRI kinase (ALK5) has emerged as a key therapeutic target. Small molecule inhibitors that block the ATP-binding site of ALK5 can effectively halt the downstream signaling cascade. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design. This application note details a representative synthetic route and subsequent biological evaluation of a novel TGF-β inhibitor derived from the starting material 2-Chloro-3-fluoropyridin-4-amine .

TGF-β Signaling Pathway and Point of Inhibition

The canonical TGF-β signaling pathway is initiated by ligand binding and culminates in the transcriptional regulation of target genes. The synthesized inhibitor is designed to target the ATP-binding pocket of the TβRI (ALK5) kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking all subsequent downstream events.

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates (P) R_SMAD SMAD2/3 TBRI->R_SMAD Phosphorylates (P) p_R_SMAD p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex p_R_SMAD->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_Nuc SMAD2/3/4 Complex SMAD_Complex->SMAD_Complex_Nuc Translocates Inhibitor Novel Inhibitor (From 2-Chloro-3-fluoro pyridin-4-amine) Inhibitor->TBRI DNA Target Gene Promoters SMAD_Complex_Nuc->DNA Binds Transcription Gene Transcription (e.g., PAI-1, COL1A1) DNA->Transcription Regulates

Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of the synthesized compound on TβRI (ALK5).

Synthesis of a Representative TGF-β Inhibitor

The following is a plausible, two-step synthetic protocol to generate a potent TGF-β inhibitor (herein named Comp-4 ), starting from this compound. The synthesis involves a Suzuki coupling followed by a nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow start This compound (Compound 1) step1 Step 1: Suzuki Coupling start->step1 reagent1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile + Pd(dppf)Cl2, K2CO3 Dioxane/H2O reagent1->step1 intermediate 4-(4-amino-3-fluoropyridin-2-yl)benzonitrile (Compound 2) step1->intermediate step2 Step 2: N-Alkylation intermediate->step2 reagent2 2-chloro-N,N-dimethylacetamide + NaH DMF reagent2->step2 final_product 2-(4-amino-3-fluoropyridin-2-yl)-N,N-dimethyl-2-oxoacetamide (Comp-4, Final Inhibitor) step2->final_product

Caption: Two-step synthesis workflow for a novel TGF-β inhibitor from this compound.

Protocol 1: Synthesis of 4-(4-amino-3-fluoropyridin-2-yl)benzonitrile (Compound 2)
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.46 g, 10 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (2.52 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (50 mL). Bubble argon gas through the mixture for 15 minutes to degas.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 410 mg, 0.5 mmol).

  • Reaction: Heat the mixture to 90°C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Dilute the filtrate with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield Compound 2.

Protocol 2: Synthesis of Final Inhibitor (Comp-4)
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve Compound 2 (2.13 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11 mmol) portion-wise over 10 minutes. Stir the mixture at 0°C for 30 minutes.

  • Electrophile Addition: Add 2-chloro-N,N-dimethylacetamide (1.34 g, 11 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final inhibitor, Comp-4 .

Biological Evaluation: Experimental Workflow

The biological activity of the synthesized inhibitor is assessed through a series of biochemical and cellular assays to determine its potency and mechanism of action.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays synthesis Synthesize & Purify Comp-4 kinase_assay In Vitro Kinase Assay (TβRI / ALK5) synthesis->kinase_assay cell_culture Culture Cells (e.g., A549, HaCaT) synthesis->cell_culture ic50 Determine IC50 Value kinase_assay->ic50 psmad_assay Phospho-SMAD2/3 Assay (Western Blot / ELISA) cell_culture->psmad_assay prolif_assay Cell Proliferation Assay (MTT / CCK-8) cell_culture->prolif_assay ec50 Determine Cellular EC50 psmad_assay->ec50 growth_inhibition Assess Growth Inhibition prolif_assay->growth_inhibition

Caption: Workflow for the biochemical and cellular characterization of the synthesized TGF-β inhibitor.

Experimental Protocols for Biological Assays

Protocol 3: In Vitro TβRI (ALK5) Kinase Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of Comp-4 against the ALK5 kinase.[8][9][10]

  • Reagents: Recombinant human TβRI (ALK5) kinase domain, biotinylated peptide substrate, ATP, Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), Comp-4 serially diluted in DMSO, and a detection reagent system (e.g., ADP-Glo™).[9]

  • Procedure: a. In a 384-well plate, add 1 µL of serially diluted Comp-4 or DMSO (vehicle control). b. Add 2 µL of ALK5 enzyme diluted in Kinase Buffer. Incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 2 µL of a substrate/ATP mix (final concentration of ATP at its Kₘ). d. Incubate for 60-120 minutes at room temperature.[8][9] e. Stop the reaction and measure kinase activity by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate 40 min; then add 10 µL of Kinase Detection Reagent, incubate 30 min).[9] f. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Comp-4 relative to the DMSO control. Plot percent inhibition versus log[Comp-4 ] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cellular Phospho-SMAD2 Assay (Western Blot)

This assay measures the ability of Comp-4 to inhibit TGF-β-induced SMAD2 phosphorylation in cells.[10][11]

  • Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Wash cells with PBS and replace the medium with serum-free medium. Incubate for 18-22 hours.[11]

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Comp-4 or DMSO (vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30-60 minutes.[10]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 1X cell lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to ensure nuclear protein extraction.[11]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or similar assay.

  • Western Blot: a. Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SMAD2 (Ser465/467). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To normalize, strip the membrane and re-probe with an antibody for total SMAD2 or a housekeeping protein like GAPDH.[10]

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-SMAD2 to total SMAD2 for each condition.

Protocol 5: Cell Proliferation Assay (MTT or CCK-8)

This assay assesses the effect of Comp-4 on TGF-β-mediated growth inhibition in a cell line sensitive to this effect (e.g., Mink Lung Epithelial Cells - Mv1Lu).[12][13]

  • Cell Plating: Seed Mv1Lu cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Comp-4 or DMSO. Add TGF-β1 (e.g., 2 ng/mL) to induce growth arrest. Include control wells with no TGF-β1 and wells with TGF-β1 but no inhibitor.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: a. Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C. c. If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to visualize how Comp-4 rescues cells from TGF-β-induced growth arrest.

Data Presentation

The quantitative results from the biological assays should be summarized for clear interpretation and comparison.

Table 1: Inhibitory Activity of Comp-4

Assay Type Target/Cell Line Endpoint Result (Comp-4)
Biochemical TβRI (ALK5) Kinase IC50 15.2 nM

| Cellular | A549 cells | p-SMAD2 EC50 | 45.7 nM |

Table 2: Effect of Comp-4 on TGF-β-Mediated Growth Inhibition

Treatment Group TGF-β1 (2 ng/mL) Comp-4 (1 µM) Relative Cell Viability (%)
Control - - 100 ± 5.2
TGF-β1 Treated + - 42 ± 3.8
Comp-4 Treated - + 98 ± 4.5

| Rescue | + | + | 91 ± 5.1 |

References

Application Notes and Protocols for 2-Chloro-3-fluoropyridin-4-amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridin-4-amine is a halogenated heterocyclic compound with a unique arrangement of functional groups that makes it a promising, yet underexplored, building block in materials science. The presence of a reactive primary amine, a nucleophilically susceptible chloro group, an electron-withdrawing fluoro group, and a pyridinic nitrogen atom provides multiple avenues for polymerization and functionalization. While its primary applications to date have been in medicinal chemistry as an intermediate for bioactive molecules, its structural attributes suggest significant potential in the synthesis of advanced materials.[1] This document outlines potential, extrapolated applications of this compound in the development of high-performance polymers and functional materials, based on the known chemistry of analogous compounds.

The fluorine substituent is known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant in polymers.[1] The chlorine atom offers a site for cross-coupling reactions, and the amine group is ideal for polymerization, particularly in the formation of polyimides. The pyridinic nitrogen can act as a coordination site for metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) or catalysts.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1227577-03-8[2][3]
Molecular Formula C5H4ClFN2[4]
Molecular Weight 146.55 g/mol [2]
Appearance White to Brown powder/crystal[5]
Purity >98.0% (GC)[5]
Boiling Point 271.9 ± 35.0 °C at 760 mmHg[4]
Melting Point 133.0 to 137.0 °C[5]
Storage Temperature 4°C, protect from light[4]

Hypothetical Application I: High-Performance Fluorinated Polyimides

Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound as a diamine monomer can introduce fluorine and a pyridinic nitrogen into the polymer backbone, potentially leading to materials with a low dielectric constant, enhanced thermal stability, and tailored solubility.

Experimental Protocol: Synthesis of a Novel Fluorinated Polyimide

This protocol describes a two-step polymerization method, which is a common and versatile route for polyimide synthesis.

Step 1: Poly(amic acid) Synthesis

  • Preparation: In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.465 g (10 mmol) of this compound in 30 mL of anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Monomer Addition: Once the diamine has completely dissolved, slowly add 2.181 g (10 mmol) of pyromellitic dianhydride (PMDA) powder to the stirred solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.

  • Curing: Place the cast film in a vacuum oven and subject it to a controlled temperature program:

    • 80°C for 1 hour to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 2 hours to ensure complete imidization.

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Workflow for Polyimide Synthesis

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization A Dissolve this compound in anhydrous DMAc B Add Pyromellitic Dianhydride (PMDA) A->B C Stir at room temperature for 24h under N2 atmosphere B->C D Viscous Poly(amic acid) solution C->D E Cast solution onto glass substrate D->E Transfer F Thermal curing in vacuum oven E->F G Cool to room temperature F->G H Peel off Polyimide film G->H

Caption: Workflow for the synthesis of a fluorinated polyimide.

Hypothetical Application II: Precursor for Nitrogen-Doped Carbon Materials

The pyridinic nitrogen in this compound makes it a suitable precursor for the synthesis of nitrogen-doped carbon materials. Such materials are of great interest for applications in catalysis, particularly for the oxygen reduction reaction (ORR) in fuel cells, and in energy storage.

Experimental Protocol: Synthesis of Nitrogen-Doped Carbon
  • Polymerization: Synthesize a polymer from this compound, for example, through a cross-coupling reaction involving the chloro group to form a porous organic polymer.

  • Carbonization: Place the synthesized polymer in a tube furnace.

  • Pyrolysis: Heat the sample to 800°C under a continuous flow of nitrogen gas at a heating rate of 5°C/min. Hold the temperature at 800°C for 2 hours.

  • Activation (Optional): After cooling, the carbonized material can be chemically activated (e.g., with KOH) to increase its surface area.

  • Purification: Wash the resulting nitrogen-doped carbon material with deionized water and dry it in a vacuum oven at 80°C overnight.

Logical Relationship for N-Doped Carbon Synthesis

NDopedCarbon_Synthesis Monomer This compound Polymer Porous Organic Polymer Monomer->Polymer Polymerization Carbonization Pyrolysis at 800°C under N2 Polymer->Carbonization Activation Optional: Chemical Activation (e.g., KOH) Carbonization->Activation NDopedCarbon Nitrogen-Doped Carbon Material Carbonization->NDopedCarbon Without Activation Activation->NDopedCarbon MOF_Synthesis_Workflow Start Mix Metal Salt and This compound in DMF Sonication Sonicate for 10 minutes Start->Sonication Heating Heat at 120°C for 48 hours Sonication->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Collect Crystals by Filtration Cooling->Filtration Washing Wash with Fresh DMF Filtration->Washing Activation Solvent Exchange and Activate under Vacuum Washing->Activation Final_MOF Functionalized MOF Activation->Final_MOF

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-3-fluoropyridin-4-amine. The information is presented in a clear question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route 1: Deprotection of a Boc-Protected Precursor. This high-yield route involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using an acid like trifluoroacetic acid (TFA).[1][2]

  • Route 2: Diazotization, Fluorination, and Amination. This multi-step route begins with the diazotization and subsequent fluorination of 2-Chloro-3-aminopyridine to form 2-chloro-3-fluoropyridine. This intermediate then undergoes amination to yield the final product.[3]

Q2: Which synthetic route is generally preferred?

Route 1, the deprotection of the Boc-protected precursor, is often preferred due to its high reported yield (around 94%) and fewer synthetic steps.[1][2] Route 2 involves more steps and the fluorination stage typically has a lower yield (around 60%).[3] However, the choice of route may depend on the availability and cost of starting materials.

Q3: What are the main safety concerns when synthesizing this compound?

The synthesis of this compound involves the use of hazardous materials. Trifluoroacetic acid (TFA) used in Route 1 is highly corrosive. Reagents used in Route 2, such as tert-butyl nitrite, can be unstable. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Route 1: Deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

This route is generally robust, but issues can arise. Below is a troubleshooting guide for common problems.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. A typical reaction time is 5 hours at 20°C.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Inadequate Acid: Ensure a sufficient excess of trifluoroacetic acid (TFA) is used to drive the reaction to completion.
Degradation of Starting Material or Product - Temperature Control: While the reaction is typically run at room temperature, excessive heat can lead to degradation. Ensure the reaction is not exposed to high temperatures.- Moisture: The presence of excessive water can potentially lead to side reactions. Use anhydrous solvents.
Issues with Starting Material - Purity: Verify the purity of the tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate starting material. Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Residual TFA - Aqueous Work-up: After concentrating the reaction mixture, perform a careful aqueous work-up with a base such as sodium bicarbonate to neutralize any remaining TFA. Extract the product into an organic solvent.- Azeotropic Removal: Co-evaporation with a solvent like toluene can help remove residual TFA.
Formation of Side Products - Byproducts from tert-butyl cation: The tert-butyl cation generated during the reaction can lead to the formation of isobutylene or oligomers. These are typically volatile and can be removed under reduced pressure.- Column Chromatography: For laboratory scale, purification is often achieved using column chromatography on an NH₂ silica gel cartridge with a methanol in dichloromethane gradient.[1][2]- Recrystallization: For larger scale synthesis, recrystallization can be a more cost-effective purification method.[3] Suitable solvent systems should be determined empirically.
Route 2: Diazotization, Fluorination, and Amination

This route presents more challenges due to its multi-step nature.

Issue 1: Low Yield in the Fluorination Step

Possible Cause Suggested Solution
Decomposition of Diazonium Salt - Temperature Control: Diazonium salts are often unstable at elevated temperatures. Maintain the recommended reaction temperature (typically 50-55°C) and avoid overheating.[3]- Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the formation of phenolic byproducts.
Inefficient Fluorinating Agent - Reagent Quality: Ensure the copper(II) fluoride (CuF₂) is of good quality and handled under an inert atmosphere to prevent deactivation.

Issue 2: Poor Regioselectivity or Low Yield in the Amination Step

Possible Cause Suggested Solution
Formation of Isomeric Byproducts - Reaction Conditions: The amination of 2-chloro-3-fluoropyridine is expected to favor substitution at the 4-position due to the electronic directing effects of the pyridine nitrogen and the fluorine atom. However, other isomers could potentially form.- Optimization: If isomeric impurities are observed, optimization of reaction conditions (temperature, solvent, and amination reagent) may be necessary to enhance regioselectivity.
Incomplete Reaction - Reaction Time and Temperature: Ensure adequate reaction time and temperature for the amination to proceed to completion. The reaction progress should be monitored by TLC or GC-MS.
Deactivation of Starting Material - Side Reactions: The pyridine ring is susceptible to various side reactions. Using a protected form of ammonia, such as an imine or a carbamate, followed by deprotection, can sometimes improve yields and reduce side reactions.

Summary of Key Experimental Parameters

Parameter Route 1: Boc Deprotection Route 2: Diazotization & Fluorination
Starting Material tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate2-Chloro-3-aminopyridine
Key Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)tert-Butyl nitrite, Copper(II) fluoride (CuF₂)
Typical Yield ~94%[1][2]~60% (for fluorination step)[3]
Purification Method NH₂ cartridge chromatography, Recrystallization[1][3]Distillation (for intermediate), Column Chromatography

Experimental Protocols

Route 1: Deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate [1][2]

  • Dissolve tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically a significant excess, e.g., 5-10 eq) to the solution at room temperature.

  • Stir the mixture at 20°C for approximately 5 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on an NH₂ silica gel cartridge using a gradient of 0-10% methanol in DCM to afford this compound.

Route 2: Diazotization and Fluorination of 2-Chloro-3-aminopyridine [3]

  • In a reaction vessel under a nitrogen atmosphere, combine tert-butyl nitrite and copper(II) fluoride (CuF₂) in a suitable organic solvent such as acetonitrile.

  • Add 2-Chloro-3-aminopyridine to the mixture.

  • Heat the reaction mixture to 50–55°C for 2–3 hours.

  • Monitor the formation of 2-chloro-3-fluoropyridine by GC-MS.

  • Upon completion, the crude product can be purified by distillation.

  • The subsequent amination of 2-chloro-3-fluoropyridine would require further specific reaction conditions that need to be optimized.

Visualizing the Synthetic Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for the two primary synthetic routes.

Workflow for Route 1: Boc Deprotection cluster_0 Reaction cluster_1 Work-up & Purification Start tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Step 1 Stir Stir at 20°C for 5 hours Add_TFA->Stir Step 2 Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Step 3 Concentrate Concentrate under reduced pressure Monitor->Concentrate Step 4 Purify Purify via NH2 cartridge chromatography or Recrystallization Concentrate->Purify Step 5 Product This compound Purify->Product Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound via the Boc deprotection route.

Workflow for Route 2: Diazotization, Fluorination, and Amination cluster_0 Step 1: Diazotization & Fluorination cluster_1 Step 2: Amination Start 2-Chloro-3-aminopyridine Reagents Add t-Butyl nitrite & CuF2 in Acetonitrile Start->Reagents Heat Heat at 50-55°C for 2-3 hours Reagents->Heat Intermediate 2-chloro-3-fluoropyridine Heat->Intermediate Amination Amination Reaction Intermediate->Amination Purification Purification Amination->Purification Product This compound Purification->Product

Caption: A flowchart outlining the multi-step synthesis of this compound involving diazotization, fluorination, and amination.

References

Technical Support Center: Purification of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-3-fluoropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification methods for this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the required final purity. For larger scale and more cost-effective purification, recrystallization is often preferred.

Q2: My compound is showing significant tailing during silica gel column chromatography. What can I do to improve the peak shape?

A2: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel due to the interaction with acidic silanol groups. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent. This will neutralize the acidic sites on the silica and lead to more symmetrical peaks. Alternatively, using an amino-functionalized silica gel (NH2 cartridge) is a highly effective solution.

Q3: I am struggling to find a suitable solvent for recrystallizing my this compound. What is a good approach?

A3: A systematic solvent screen is the best approach. Start with small amounts of your crude product and test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.

Q4: My product fails to crystallize from the solution upon cooling. What steps can I take to induce crystallization?

A4: If your compound remains in a supersaturated solution, you can try the following techniques to induce crystallization:

  • Scratch the inside of the flask at the solvent line with a glass rod.

  • Add a seed crystal of pure this compound.

  • Cool the solution to a lower temperature in an ice or ice-salt bath.

  • If the above fails, you can slowly add a non-solvent (a solvent in which your compound is insoluble but is miscible with your current solvent) until the solution becomes turbid, then warm it slightly to redissolve and cool again.[1]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Tailing of the product spot on TLC and broad peaks during column chromatography. Strong interaction of the basic amine with acidic silica gel.Add 0.5-1% triethylamine to the eluent. Alternatively, use an amino-functionalized silica gel (NH2 cartridge).
Poor separation of the product from an impurity. The chosen eluent system has poor selectivity.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides better separation. Consider using a gradient elution.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane may be necessary.
Low recovery of the product after chromatography. The compound may be irreversibly adsorbed onto the silica gel.This can happen with basic compounds. Using a deactivated silica gel or an NH2-functionalized silica gel can prevent this. Also, ensure the product is not degrading on the silica.
Recrystallization
Issue Possible Cause Solution
The product does not fully dissolve in the hot solvent. Insufficient solvent was used, or the solvent is not suitable.Add more of the hot solvent in small portions until the product dissolves. If a large volume is required, the solvent is likely not a good choice.
The product crystallizes too quickly, leading to the inclusion of impurities. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Oily precipitate instead of solid crystals. The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.Try a lower-boiling point solvent. If impurities are the cause, an initial purification by chromatography may be necessary.
Low yield after recrystallization. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the product. After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation.

Experimental Protocols

Protocol 1: Purification by NH2 Cartridge Chromatography

This method is particularly effective for removing acidic impurities and achieving high purity.

Materials:

  • Crude this compound

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • NH2 functionalized silica gel cartridge

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Equilibration: Equilibrate the NH2 cartridge with 100% dichloromethane.

  • Loading: Load the dissolved sample onto the cartridge.

  • Elution: Elute the compound using a gradient of 0% to 10% methanol in dichloromethane.[2][3][4]

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization (General Procedure)

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., hexanes, toluene, ethyl acetate, isopropanol, ethanol, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, add a small amount of the crude product and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but show low solubility at room temperature. Solvent mixtures can also be tested.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the product is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Purification Method Precursor/Starting Material Eluent/Solvent Yield Purity Reference
NH2 Cartridge Chromatography tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate0-10% MeOH in DCM94%>98% (typical for commercial grade)[2][3][4]
Distillation 2-Chloro-3-aminopyridine (via diazotization/fluorination)N/A~60% (for the synthesis step)Not specified[5]

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude Crude this compound chromatography NH2 Cartridge Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity Analysis (e.g., NMR, LC-MS) chromatography->analysis recrystallization->analysis troubleshooting_decision_tree Decision Tree for Purification Issues start Purification Issue issue_type What is the main issue? start->issue_type tailing Tailing in Chromatography issue_type->tailing Tailing low_yield Low Yield in Recrystallization issue_type->low_yield Low Yield no_crystals No Crystals Form issue_type->no_crystals No Crystals solution_tailing Add triethylamine to eluent or use NH2-silica. tailing->solution_tailing solution_low_yield Use minimum hot solvent and cool thoroughly. low_yield->solution_low_yield solution_no_crystals Scratch flask, add seed crystal, or add non-solvent. no_crystals->solution_no_crystals

References

Technical Support Center: Synthesis of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoropyridin-4-amine. The primary focus is on addressing side reactions and other common issues encountered during the synthesis, particularly via the widely used method of trifluoroacetic acid (TFA)-mediated deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most frequently reported method is the deprotection of a Boc-protected precursor, tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate. This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This method is known for its high efficiency, with reported yields often exceeding 90%.[1][2]

Q2: What are the primary side reactions to be aware of during the TFA-mediated deprotection?

A2: The main side reactions of concern are:

  • Incomplete Deprotection: Residual Boc-protected starting material remains in the reaction mixture.

  • t-Butylation: The reactive tert-butyl cation generated during the deprotection can alkylate the product amine or other nucleophilic sites.

  • Trifluoroacetylation: The deprotected amine can be acylated by a trifluoroacetyl group, especially when using a high concentration of TFA.

Q3: How can I prevent the t-butylation of my product?

A3: The most effective way to prevent t-butylation is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS) and water.

Q4: What is the role of an NH2 cartridge in the purification of the final product?

A4: An NH2 cartridge contains silica gel functionalized with amino groups. This type of stationary phase is particularly effective for purifying basic compounds like aromatic amines. It helps in removing acidic impurities and can improve the separation of the desired product from non-basic byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete deprotection of the Boc group.- Increase the reaction time or the concentration of TFA. - Ensure the starting material is fully dissolved.
Product loss during work-up or purification.- Optimize the extraction and purification steps. - Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer.
Presence of an Impurity with a Mass of +56 Da t-Butylation of the product amine by the tert-butyl cation generated during deprotection.- Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.
Presence of an Impurity with a Mass of +96 Da Trifluoroacetylation of the product amine by TFA.- Use the minimum effective concentration of TFA. - Consider using a different acid for deprotection, such as HCl in dioxane, although this may require further optimization.
Difficulty in Purifying the Product by Standard Silica Gel Chromatography The basic nature of the aminopyridine causes it to streak or bind irreversibly to acidic silica gel.- Use an amine-functionalized silica (NH2) cartridge for purification. - Add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent system when using standard silica gel.
Formation of a Dimeric or Polymeric Byproduct Under strongly acidic conditions, aminopyridines can potentially dimerize or polymerize.- Maintain a moderate reaction temperature. - Use the lowest effective concentration of TFA and reaction time.

Data Summary Table

Parameter Value Notes
Starting Material tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamateBoc-protected precursor
Deprotection Reagent Trifluoroacetic acid (TFA)Typically used in a solution with DCM
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended
TFA Concentration 20-50% in DCMHigher concentrations may increase the risk of trifluoroacetylation.
Reaction Temperature Ambient (20-25 °C)Exothermic reactions should be cooled.
Reaction Time 2-5 hoursMonitor by TLC or LC-MS for completion.
Common Scavengers Triisopropylsilane (TIS), WaterUsed to prevent t-butylation.
Purification Method NH2 cartridge chromatographyEluent typically a gradient of methanol in DCM.
Reported Yield ~94%[1][2]

Experimental Protocols

Key Experiment: TFA-Mediated Deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) dropwise at room temperature. If the reaction is exothermic, cool the flask in an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: Dissolve the residue in a minimal amount of DCM and purify by column chromatography using an NH2 cartridge. Elute with a gradient of methanol in DCM (e.g., 0-10% methanol).

  • Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Visualizations

Synthesis_Pathway tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate This compound This compound tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate->this compound TFA, DCM

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Boc-Protected Precursor Boc-Protected Precursor Desired Product Desired Product Boc-Protected Precursor->Desired Product TFA Incomplete Reaction Incomplete Reaction Boc-Protected Precursor->Incomplete Reaction Insufficient TFA/time t-Butylation t-Butylation Desired Product->t-Butylation + t-Butyl cation Trifluoroacetylation Trifluoroacetylation Desired Product->Trifluoroacetylation + CF3CO+

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Analyze by LC-MS/NMR start->check_impurities incomplete Incomplete Reaction? check_impurities->incomplete t_butylation t-Butylation? incomplete->t_butylation No increase_tfa Increase TFA/time incomplete->increase_tfa Yes trifluoroacetylation Trifluoroacetylation? t_butylation->trifluoroacetylation No add_scavenger Add Scavenger (TIS) t_butylation->add_scavenger Yes reduce_tfa Reduce TFA conc. trifluoroacetylation->reduce_tfa Yes optimize_purification Optimize Purification trifluoroacetylation->optimize_purification No increase_tfa->optimize_purification add_scavenger->optimize_purification reduce_tfa->optimize_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chloro-3-fluoropyridin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Synthesis Route 1: Deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

This is a high-yielding final step in a synthetic sequence where the amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. The deprotection is typically achieved under acidic conditions.

Experimental Protocol:

A detailed methodology for the deprotection of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is as follows:

Materials:

  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH) for purification

  • NH₂ cartridge for chromatography (or silica gel with a suitable solvent system)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.0 equivalent) in dichloromethane (DCM).

  • To the stirred solution, add trifluoroacetic acid (TFA) (approximately 5-10 equivalents) at room temperature (20°C).

  • Stir the reaction mixture for 3-5 hours at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Dissolve the resulting residue in a minimal amount of DCM.

  • Purify the crude product by column chromatography. An NH₂ cartridge is recommended, eluting with a gradient of 0-10% methanol in DCM, to afford this compound as a solid.[1][2]

Data Presentation:
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamateTrifluoroacetic acid (TFA)DCM20594[2]
Troubleshooting Guide & FAQs:

Question 1: The deprotection reaction is incomplete, and I still see starting material on my TLC/LC-MS.

  • Possible Cause: Insufficient acid or reaction time.

    • Solution: Increase the amount of TFA (up to 20 equivalents) or prolong the reaction time. Continue to monitor the reaction until the starting material is no longer observed.

  • Possible Cause: Poor quality of TFA.

    • Solution: Use fresh, high-purity TFA. Old or degraded TFA can be less effective.

Question 2: The yield of my product is low after purification.

  • Possible Cause: Incomplete reaction (see Question 1).

  • Possible Cause: Loss of product during work-up or purification. The product is a relatively polar amine and may adhere to silica gel if standard chromatography is used.

    • Solution: Use an NH₂ cartridge or add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system if using regular silica gel to prevent tailing and improve recovery.

  • Possible Cause: Volatility of the product. While the product is a solid, sublimation might occur under high vacuum for extended periods.

    • Solution: Avoid prolonged drying under high vacuum at elevated temperatures.

Question 3: I observe multiple spots on my TLC after the reaction, in addition to the product and starting material.

  • Possible Cause: Side reactions due to impurities in the starting material.

    • Solution: Ensure the purity of the starting tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using techniques like NMR or LC-MS before starting the deprotection.

  • Possible Cause: Decomposition of the product. Although generally stable, prolonged exposure to strong acid could lead to degradation.

    • Solution: Do not extend the reaction time unnecessarily once the starting material is consumed. Work up the reaction in a timely manner.

Question 4: Can I use other acids for the deprotection?

  • Answer: Yes, other acidic conditions are commonly used for Boc deprotection and could be explored for optimization. These include:

    • HCl in an organic solvent: A solution of 4M HCl in dioxane is a common reagent for Boc deprotection. The reaction is typically fast and clean.

    • Formic acid: This can be a milder alternative to TFA or HCl.

    • Oxalyl chloride in methanol: This system has been reported for mild and selective Boc deprotection.

    • It is important to perform small-scale test reactions to determine the optimal conditions for your specific substrate and scale.

Experimental Workflow Diagram:

deprotection_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in DCM add_tfa Add TFA start->add_tfa react Stir at 20°C for 3-5h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate If reaction is complete dissolve Dissolve Residue in DCM concentrate->dissolve purify Column Chromatography (NH₂ Cartridge, 0-10% MeOH in DCM) dissolve->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Boc deprotection.

Alternative Synthetic Route: Multi-step Synthesis via Balz-Schiemann Reaction

An alternative, though more complex, route involves the synthesis of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine via a Balz-Schiemann reaction, followed by amination at the 4-position. This method requires careful handling of potentially hazardous intermediates.

General Experimental Considerations:
  • Diazotization: 2-chloro-3-aminopyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a fluoride source like fluoroboric acid (HBF₄) at low temperatures (0-5°C). This forms the diazonium tetrafluoroborate salt.

  • Fluorination (Balz-Schiemann Reaction): The isolated diazonium salt is then thermally decomposed to yield 2-chloro-3-fluoropyridine. This step often requires elevated temperatures and should be performed with caution as diazonium salts can be explosive.

  • Amination: The resulting 2-chloro-3-fluoropyridine would then undergo a nucleophilic aromatic substitution reaction to introduce the amine group at the 4-position. This would likely require harsh conditions (high temperature and pressure) and a suitable ammonia source.

Troubleshooting and Safety for the Balz-Schiemann Route:

Question 1: My Balz-Schiemann reaction has a low yield of the desired fluoro-pyridine.

  • Possible Cause: Incomplete diazotization.

    • Solution: Ensure the reaction temperature is kept low and stable (0-5°C) during the addition of the nitrite source. Use a slight excess of the diazotizing agent.

  • Possible Cause: Premature decomposition of the diazonium salt.

    • Solution: Maintain low temperatures throughout the diazotization and isolation of the diazonium salt.

  • Possible Cause: Side reactions during thermal decomposition. Hydrolysis to the corresponding phenol can be a significant side reaction.

    • Solution: Ensure the diazonium salt is as dry as possible before decomposition. Performing the reaction in a non-polar, high-boiling solvent may improve the yield.

Question 2: What are the primary safety concerns with the Balz-Schiemann reaction?

  • Answer: The primary safety concern is the handling of diazonium salts, which can be shock-sensitive and explosive, especially when dry. It is crucial to:

    • Always handle diazonium salts in small quantities.

    • Avoid isolating and storing large amounts of the dry salt.

    • Use appropriate personal protective equipment (PPE), including a blast shield.

    • Be aware of the potential for a runaway exothermic decomposition during the heating step.

Logical Relationship Diagram for Synthesis Routes:

synthesis_routes cluster_route1 Route 1: Deprotection cluster_route2 Route 2: Multi-step Synthesis product This compound start1 tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate step1 Acidic Deprotection (e.g., TFA in DCM) start1->step1 step1->product High Yield start2 2-Chloro-3-aminopyridine step2a Diazotization start2->step2a step2b Balz-Schiemann Fluorination step2a->step2b intermediate 2-Chloro-3-fluoropyridine step2b->intermediate step2c Amination at C4 intermediate->step2c step2c->product Alternative

Caption: Comparison of synthetic routes to this compound.

References

Technical Support Center: 2-Chloro-3-fluoropyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for reactions involving 2-Chloro-3-fluoropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main routes for synthesizing this compound:

  • Deprotection Method: This high-yield route involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor molecule.[1][2][3]

  • Diazotization and Fluorination Method: This route starts with 2-Chloro-3-aminopyridine, which undergoes diazotization followed by fluorination. The resulting 2-chloro-3-fluoropyridine is then aminated at the 4-position.[1]

Q2: My reaction yield is consistently low. What are the most common initial troubleshooting steps?

Low yield is a frequent issue that can stem from several factors. A systematic check is crucial.[4] Key areas to investigate include:

  • Purity of Starting Materials: Verify the purity of your reagents and starting materials, as impurities can interfere with the reaction.[5]

  • Reaction Conditions: Ensure optimal temperature, pressure, and reaction time. Suboptimal conditions can lead to incomplete reactions.[5]

  • Atmosphere: For moisture-sensitive steps, employ Schlenk techniques or ensure a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to confirm the consumption of starting material and formation of the product.

Q3: How can I minimize the formation of byproducts in my reaction?

Byproduct formation can significantly reduce the yield of the desired product. To mitigate this:

  • Control Stoichiometry: Use the correct molar ratios of reactants. For instance, in amination reactions, using a large excess of the amine source can favor the desired product and prevent over-alkylation.[4]

  • Selective Reagents: Choose reagents that are selective for the desired transformation. For example, in reductive amination, a reducing agent selective for the imine, such as NaBH(OAc)₃, can prevent the reduction of the starting ketone.[4]

  • Temperature Control: Many side reactions are temperature-dependent. Maintaining strict temperature control can minimize the formation of unwanted byproducts.

Q4: What role do the halogen atoms play in the reactivity of this compound?

The chlorine and fluorine atoms are electron-withdrawing, which makes the pyridine ring electron-deficient. This electronic effect increases the ring's susceptibility to nucleophilic substitution, particularly at the 2-position (the chlorine site).[1] The amine group at the 4-position can act as a nucleophile in various reactions.[1]

Troubleshooting Guide

Problem: Low Yield in the Synthesis of this compound

This guide addresses common issues encountered during the synthesis of the target compound via its primary routes.

Scenario 1: Low Yield via Deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Possible CauseSuggested Solution
Incomplete Deprotection The reaction may not have gone to completion. Extend the reaction time and monitor progress via TLC until the starting material is fully consumed. Ensure the trifluoroacetic acid (TFA) is fresh and used in the correct proportion (e.g., 5 mL TFA for 7.7 mmol of precursor in 10 mL DCM).[2][3]
Product Degradation Although generally stable, prolonged exposure to strong acid could potentially lead to degradation. Avoid unnecessarily long reaction times after completion has been confirmed.
Inefficient Purification Loss of product during workup and purification is common. The residue after concentration should be carefully purified. Using an NH₂ cartridge for column chromatography is reported to be effective.[2][3] For larger scales, recrystallization can be a cost-effective alternative to chromatography.[1]

Scenario 2: Low Yield via Diazotization, Fluorination, and Amination

Possible CauseSuggested Solution
Inefficient Diazotization/Fluorination This step is critical and can have moderate yields (~60%).[1] Ensure reagents like tert-Butyl nitrite are fresh. The reaction temperature should be carefully controlled (50–55°C) as diazonium intermediates can be unstable.[1]
Suboptimal Amination The subsequent amination at the 4-position of the 2-chloro-3-fluoropyridine intermediate may be inefficient. Amination of pyridine rings can be challenging and may require optimization of conditions such as temperature, pressure, and choice of ammonia source or catalyst.[5]
Side Reactions Diazotization reactions can produce various byproducts. The use of copper fluoride (CuF₂) as the fluorine source is intended to minimize electrophilic byproducts.[1] Ensure the reaction is performed under an inert nitrogen atmosphere to prevent oxidation.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterDeprotection MethodDiazotization & Fluorination Method
Starting Material tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate2-Chloro-3-aminopyridine
Key Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)tert-Butyl nitrite, Copper fluoride (CuF₂), Acetonitrile
Reported Yield High (~94%)[2][3]Moderate (~60% for fluorination step)[1]
Advantages High yield, simpler single-step transformation.Utilizes a more basic starting material.
Challenges Requires synthesis of the Boc-protected precursor.Multi-step process, lower overall yield, handling of diazonium intermediates.[1]

Experimental Protocols

Protocol 1: Synthesis via Deprotection of Boc-Protected Precursor

This protocol is adapted from published literature and demonstrates a high-yield synthesis.[2][3]

  • Reaction Setup: Dissolve tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA, 5 mL) to the solution.

  • Reaction: Stir the mixture at ambient temperature (20°C) for 5 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Purification: Dissolve the resulting residue in DCM and purify by column chromatography using an NH₂ cartridge. Elute with a gradient of 0-10% methanol in DCM to afford the final product. The expected yield is approximately 0.96 g (94%).[2][3]

Protocol 2: Synthesis via Diazotization and Fluorination

This protocol describes the initial fluorination step.[1] The intermediate must then undergo a separate amination step.

  • Reaction Setup: In a flask equipped for heating under a nitrogen atmosphere, combine 2-Chloro-3-aminopyridine, copper fluoride (CuF₂), and acetonitrile.

  • Addition of Reagent: Add tert-Butyl nitrite to the mixture.

  • Reaction: Heat the reaction mixture to 50–55°C and maintain for 2–3 hours.

  • Purification: Upon completion, the crude product (2-chloro-3-fluoropyridine) is purified by distillation.

  • Subsequent Amination: The purified intermediate must then undergo amination at the 4-position to yield the final product. This step requires further procedural development.

Visualizations

G cluster_problem Troubleshooting Workflow cluster_causes Initial Checks cluster_solutions Corrective Actions start Problem: Low Yield purity Purity of Starting Materials start->purity conditions Reaction Conditions (Temp, Time, Atmosphere) start->conditions monitoring Reaction Monitoring (TLC) start->monitoring sol_purity Verify Purity (NMR, etc.) Use Fresh Reagents purity->sol_purity sol_conditions Optimize Parameters Ensure Inert Atmosphere conditions->sol_conditions sol_monitoring Confirm Full Conversion Identify Byproducts monitoring->sol_monitoring

Caption: A logical workflow for troubleshooting low reaction yields.

G cluster_route1 Route 1: Deprotection cluster_route2 Route 2: Diazotization / Fluorination start1 tert-Butyl (2-chloro-3-fluoropyridin- 4-yl)carbamate end1 2-Chloro-3-fluoropyridin- 4-amine start1->end1 TFA, DCM ~94% Yield start2 2-Chloro-3-aminopyridine inter 2-Chloro-3-fluoropyridine start2->inter t-BuONO, CuF₂ ~60% Yield end2 2-Chloro-3-fluoropyridin- 4-amine inter->end2 Amination at C4

Caption: Comparison of the two primary synthetic pathways.

References

Technical Support Center: Amination of 2-Chloro-3-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the byproducts of amination reactions involving 2-chloro-3-fluoropyridine. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product of the amination of 2-chloro-3-fluoropyridine?

The primary and desired product of the amination of 2-chloro-3-fluoropyridine is typically 2-amino-3-fluoropyridine. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where the amine nucleophile displaces the chlorine atom at the C2 position of the pyridine ring. The C2 and C4 positions on the pyridine ring are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.

Q2: What are the common byproducts observed in the amination of 2-chloro-3-fluoropyridine?

A significant byproduct can arise from the nucleophilic attack at the C3 position, leading to the displacement of the fluorine atom.[1] This results in the formation of 3-amino-2-chloropyridine. The formation of this byproduct is a known issue and can complicate the purification of the desired 2-amino-3-fluoropyridine.[1]

Other potential, though less commonly reported, byproducts can include:

  • Hydrolysis products: If water is present in the reaction mixture, 2-chloro-3-fluoropyridine can undergo hydrolysis to form 2-hydroxy-3-fluoropyridine. Similarly, the aminated product can also be susceptible to hydrolysis under certain conditions.

  • Dimerization products: Under certain reaction conditions, dimerization of the starting material or the product can occur, leading to more complex impurities.

Q3: Why does the amination reaction sometimes yield the 3-amino-2-chloropyridine byproduct?

While the C2 position is generally more activated towards nucleophilic attack in pyridines, the fluorine atom at the C3 position can also act as a leaving group. Several factors can influence the regioselectivity of the reaction and favor the formation of the C3-aminated byproduct:

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the substitution at the less reactive C3 position.

  • Nature of the Amine: The steric and electronic properties of the amine nucleophile can influence the site of attack.

  • Solvent and Base: The choice of solvent and base can affect the reactivity of the nucleophile and the stability of the intermediates, thereby influencing the product distribution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-amino-3-fluoropyridine - Incomplete reaction. - Formation of significant amounts of byproducts. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, solvent, and base) to improve selectivity. - Lowering the reaction temperature may favor the formation of the thermodynamically preferred C2-aminated product. - Employ careful purification techniques such as column chromatography to separate the desired product from byproducts.[1]
Presence of 3-amino-2-chloropyridine byproduct - Reaction at the C3 position due to displacement of the fluorine atom.[1] - High reaction temperature.- Lower the reaction temperature to favor substitution at the more activated C2 position. - Screen different solvents and bases to optimize the regioselectivity. - If inseparable by simple means, utilize column chromatography for purification.[1]
Formation of unidentified impurities - Hydrolysis of starting material or product due to moisture. - Dimerization or other side reactions. - Impurities in the starting materials.- Ensure the use of anhydrous solvents and reagents. - Analyze the impurities by GC-MS or LC-MS to identify their structures. - Check the purity of the starting 2-chloro-3-fluoropyridine and the amine before use.
Difficulty in purifying the final product - Similar polarities of the desired product and byproducts.- Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system for separation. - Consider derivatization of the product mixture to facilitate separation, followed by deprotection.

Experimental Protocols

While a specific, universally optimized protocol does not exist due to the variability of amines and reaction setups, the following general procedure for the amination of a chloropyridine with aqueous ammonia can be adapted and optimized for 2-chloro-3-fluoropyridine.

General Procedure for Amination with Aqueous Ammonia:

This protocol is adapted from the synthesis of 2-amino-3-fluoro-5-chloropyridine.[1]

  • Reaction Setup: In a pressure-rated vessel, combine 2,3-difluoro-5-chloropyridine (1 equivalent) and aqueous ammonia (10-15 equivalents).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140°C for 16-28 hours. The reaction should be monitored for completion by TLC or GC-MS.

  • Work-up: After cooling to room temperature, a solid may precipitate. Filter the solid and wash it with water. Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Note: This is a general guideline. The specific temperature, reaction time, and purification method will need to be optimized for the amination of 2-chloro-3-fluoropyridine with the desired amine.

Byproduct Formation and Reaction Pathways

The amination of 2-chloro-3-fluoropyridine can proceed through two main competing nucleophilic aromatic substitution (SNAr) pathways, leading to the desired product and a significant byproduct.

Byproduct_Formation start 2-Chloro-3-fluoropyridine + Amine (R-NH2) intermediate1 Meisenheimer Complex (Attack at C2) start->intermediate1 Path A (Favored) intermediate2 Meisenheimer Complex (Attack at C3) start->intermediate2 Path B (Side Reaction) product 2-Amino-3-fluoropyridine (Desired Product) byproduct 3-Amino-2-chloropyridine (Byproduct) intermediate1->product Loss of Cl- intermediate2->byproduct Loss of F-

Figure 1. Competing reaction pathways in the amination of 2-chloro-3-fluoropyridine.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the amination of 2-chloro-3-fluoropyridine.

Troubleshooting_Workflow start Start: Amination Reaction check_yield Check Yield and Purity (TLC, GC-MS, NMR) start->check_yield high_yield High Yield & Purity check_yield->high_yield Yes low_yield Low Yield or Impure Product check_yield->low_yield No end End: Pure Product high_yield->end analyze_byproducts Analyze Byproducts (MS, NMR) low_yield->analyze_byproducts byproduct_identified Byproduct Identified? analyze_byproducts->byproduct_identified optimize Optimize Reaction Conditions (Temp, Time, Solvent, Base) byproduct_identified->optimize Yes (e.g., 3-amino isomer) unknown_impurity Unknown Impurity byproduct_identified->unknown_impurity No optimize->start purify Improve Purification (Column Chromatography, Recrystallization) optimize->purify purify->check_yield check_reagents Check Starting Material Purity & Reagent Quality unknown_impurity->check_reagents check_reagents->optimize

Figure 2. A systematic workflow for troubleshooting amination reactions of 2-chloro-3-fluoropyridine.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-3-fluoropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired positional selectivity in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites for substitution reactions are the C-2 position (bearing the chloro group) and the C-3 position (bearing the fluoro group). The amino group at C-4 can also participate in reactions, such as acylation or alkylation, but the main challenge in regioselectivity lies in differentiating between the two halogen atoms.

Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is more likely to be displaced?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the C-3 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position. Therefore, under SNAr conditions, displacement of the fluoride at C-3 is often favored.[1][2]

Q3: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which halogen is more reactive?

For palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the key factor. The general order of reactivity is I > Br > Cl > F.[1] Consequently, the C-2 chloro group is significantly more reactive than the C-3 fluoro group in these transformations. This allows for selective functionalization at the C-2 position while leaving the C-3 fluorine intact.

Q4: How does the 4-amino group influence the regioselectivity of the pyridine ring?

The amino group at the C-4 position is an electron-donating group. This can influence the electronic properties of the pyridine ring and may affect the reactivity of the C-2 and C-3 positions. In the context of SNAr, it can have a modest deactivating effect on the ring towards nucleophilic attack. In palladium-catalyzed reactions, the amino group's basicity might lead to coordination with the palladium catalyst, potentially inhibiting its activity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: A mixture of 2-substituted and 3-substituted products is obtained when targeting substitution at a single position.

Possible Causes & Solutions:

  • Reaction Conditions: The selectivity of SNAr reactions can be highly dependent on the reaction conditions.

    • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which is often the result of attack at the most electrophilic site (C-3).

    • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).

    • Base: The choice and stoichiometry of the base can be critical. A weaker, non-nucleophilic base is often preferred to avoid side reactions.

  • Nucleophile: The nature of the nucleophile plays a significant role.

    • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) may show different selectivity compared to soft nucleophiles (e.g., thiols). According to Hard and Soft Acids and Bases (HSAB) theory, the more electrophilic C-3 position might be favored by harder nucleophiles.

    • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

Illustrative Regioselectivity in SNAr Reactions (Hypothetical Data)

NucleophileSolventTemperature (°C)Major Product (Ratio C-3:C-2)
Sodium MethoxideMethanol603-methoxy-2-chloropyridin-4-amine (>9:1)
PyrrolidineDMSO1003-(pyrrolidin-1-yl)-2-chloropyridin-4-amine (~7:3)
Sodium ThiophenoxideDMF803-(phenylthio)-2-chloropyridin-4-amine (>9:1)

Note: This table is illustrative and based on general principles of SNAr reactivity on halopyridines. Actual results may vary.

Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling at C-2

Symptom: The desired C-2 substituted product is not formed, or is formed in low yields, with the starting material remaining.

Possible Causes & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen and the 4-amino group can coordinate to the palladium center, leading to catalyst deactivation.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos) that can stabilize the palladium catalyst and promote the catalytic cycle.

    • Catalyst Precursor: Use a pre-formed palladium catalyst which can be more robust.

  • Inactive Catalyst System: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts.

    • Catalyst Loading: Increase the catalyst and ligand loading.

    • Temperature: Higher reaction temperatures may be required to facilitate the oxidative addition step. Microwave heating can be effective in driving the reaction to completion.

    • Base: The choice of base is crucial. Stronger bases like NaOt-Bu or K3PO4 are often required for the coupling of aryl chlorides.

  • Side Reactions:

    • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous and anaerobic reaction conditions.

    • Homocoupling: The boronic acid (in Suzuki coupling) or amine (in Buchwald-Hartwig) couples with itself. This can be suppressed by the slow addition of the coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C-3

This protocol describes a general method for the substitution of the fluorine atom at the C-3 position.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, DMSO).

  • Addition of Base and Nucleophile: Add the base (e.g., K2CO3, Cs2CO3, 1.5-2.0 equiv.) and the nucleophile (e.g., an alcohol, thiol, or secondary amine, 1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling at C-2

This protocol outlines a general procedure for the formation of a C-C bond at the C-2 position.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination at C-2

This protocol provides a general method for the formation of a C-N bond at the C-2 position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.5-2.0 equiv.) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

Visual Guides

regioselectivity_workflow start Start with This compound decision Choose Reaction Type start->decision snar Nucleophilic Aromatic Substitution (SNAr) decision->snar  Nucleophile pd_coupling Palladium-Catalyzed Cross-Coupling decision->pd_coupling  Organometallic  Reagent c3_product Major Product: 3-Substituted-2-chloropyridin-4-amine (Fluoride displacement) snar->c3_product c2_product Major Product: 2-Substituted-3-fluoropyridin-4-amine (Chloride displacement) pd_coupling->c2_product

Caption: Decision workflow for achieving regioselective substitution.

troubleshooting_logic start Unsatisfactory Reaction Outcome check_reaction_type Identify Reaction Type start->check_reaction_type snar_issues S_NAr Troubleshooting check_reaction_type->snar_issues  S_NAr pd_issues Pd-Coupling Troubleshooting check_reaction_type->pd_issues  Pd-Coupling snar_q1 Poor Regioselectivity? snar_issues->snar_q1 pd_q1 Low or No Yield? pd_issues->pd_q1 snar_a1 Adjust Temperature, Solvent, or Base. Consider Nucleophile Sterics. snar_q1->snar_a1  Yes pd_a1 Use Bulky Ligands. Increase Catalyst Loading. Use Stronger Base. Ensure Anhydrous/Anaerobic Conditions. pd_q1->pd_a1  Yes

Caption: Troubleshooting logic for common reaction issues.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-3-fluoropyridin-4-amine and Other Dihalogenated Pyridines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihalogenated pyridines are foundational scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a vast array of biologically active molecules.[1] The specific nature and position of the halogen substituents profoundly influence the electronic properties, steric environment, and overall reactivity of the pyridine ring. This guide provides a detailed comparison of 2-Chloro-3-fluoropyridin-4-amine with other common dihalogenated pyridines, focusing on their reactivity in key synthetic transformations and their application as intermediates in drug development.[2] The presence of chlorine, fluorine, and an amine group on the same pyridine ring gives this compound a unique chemical profile, making it a valuable intermediate for targeting specific biological pathways.[2]

Physicochemical and Reactivity Profile

The reactivity of halogenated pyridines is primarily governed by the position of the halogens relative to the electron-withdrawing pyridine nitrogen and the nature of the halogens themselves. In this compound, the chlorine atom at the C2 position is activated towards nucleophilic attack and oxidative addition due to its ortho position to the ring nitrogen. The fluorine at C3 and the strongly electron-donating amine group at C4 further modulate the ring's electronics, influencing reaction rates and selectivity compared to simple dichloropyridines.

Table 1: Comparison of Physicochemical Properties

CompoundCAS NumberMolecular FormulaBoiling Point (°C)PurityKey Structural Features
This compound 1227577-03-8C₅H₄ClFN₂271.9 ± 35.0>98%[2][3]C2-Chloro, C3-Fluoro, C4-Amino. Activated C2 position.
2,3-Dichloropyridine 2402-77-9C₅H₃Cl₂N191 - 192N/AC2 & C3 Chloro. C2 position is more activated.
2,5-Dichloropyridine 16110-09-1C₅H₃Cl₂N193N/AC2 & C5 Chloro. C2 position is more activated.
2,6-Dichloropyridine 2402-78-0C₅H₃Cl₂N211N/ASymmetrical C2 & C6 Chloro. Both positions are activated.
3,5-Dichloropyridine 2457-77-4C₅H₃Cl₂N178 - 179N/ASymmetrical C3 & C5 Chloro. Less activated positions (meta to N).[1]

Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient pyridine rings. The rate and regioselectivity of SNAr reactions are highly dependent on the halogen's position.

  • This compound : The chlorine atom at the C2 position is highly susceptible to nucleophilic displacement. The electron-donating amine at C4 and the electron-withdrawing fluorine at C3 create a unique electronic environment. The amine group can also act as a nucleophile in certain reactions.[2]

  • 2,X-Dichloropyridines (X=3, 5, 6) : For dichloropyridines with a chlorine at the C2 or C6 position, substitution occurs preferentially at these sites due to activation by the ring nitrogen.[1][4] In 2,4-dichloropyridine, the C4 position is generally more susceptible to classical SNAr attack due to better stabilization of the Meisenheimer intermediate.[4]

  • 3,5-Dichloropyridine : The chlorine atoms are at meta positions relative to the nitrogen, which are less activated for SNAr. Consequently, this isomer is generally less reactive towards nucleophiles under standard conditions compared to 2-substituted pyridines.[1]

The fluorine atom in this compound is generally a poorer leaving group than chlorine in SNAr reactions on pyridinium ions.[5] This allows for selective substitution at the C2-chloro position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds, respectively. The success of these reactions depends on the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

  • Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. For dihalogenated pyridines, the reactivity order is generally I > Br > Cl. The C-Cl bond can be activated, but often requires more robust catalyst systems or harsher conditions compared to C-Br bonds.[6] In this compound, the C2-Cl bond is the reactive site for oxidative addition. The presence of the amine group does not typically hinder the reaction and may not require a protection/deprotection strategy.[7]

  • Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine. The reactivity trends are similar to the Suzuki coupling. For dichloropyridines, regioselective mono-amination can often be achieved. For instance, in 2,4-dichloropyridine, amination can be directed to the C2 position.[8] For this compound, the C2-Cl bond readily participates in this coupling, providing a direct route to 2-amino-substituted pyridine derivatives.

Table 2: Qualitative Reactivity Comparison in Palladium-Catalyzed Cross-Coupling

CompoundRelative Reactivity at C2-ClKey Considerations
This compound HighActivated C2 position. The amine at C4 and fluorine at C3 modulate reactivity. The C-F bond is generally inert.
2,3-Dichloropyridine Moderate to HighC2-Cl is more reactive than C3-Cl. Regioselectivity is a key factor.
2,5-Dichloropyridine Moderate to HighC2-Cl is more reactive than C5-Cl. Allows for sequential functionalization.
2,6-Dichloropyridine HighSymmetrical, with two activated positions. Mono-substitution is straightforward, but second substitution can be challenging.[4]
3,5-Dichloropyridine LowC-Cl bonds are not activated by the ring nitrogen, requiring more forcing reaction conditions.[1]

Experimental Protocols & Workflows

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving a dihalogenated pyridine.

G cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify G cluster_workflow Buchwald-Hartwig Amination Workflow reagents Combine Aryl Halide, Amine, Base, and Solvent degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Pd Pre-catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 100 °C) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify G cluster_kinase Kinase ATP-Binding Site Inhibition ATP ATP Kinase Kinase Active Site (ATP Pocket) ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase Competitively Binds G cluster_tgf TGF-β Signaling Pathway Inhibition TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD SMAD 2/3 TBRI->SMAD Phosphorylates pSMAD p-SMAD 2/3 SMAD->pSMAD SMAD4 SMAD 4 pSMAD->SMAD4 Binds Complex SMAD Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyridine-based Inhibitor Inhibitor->TBRI Inhibits Kinase Activity G cluster_thrombin Thrombin Signaling Inhibition Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves PAR Platelet PAR-1 Thrombin->PAR Cleaves & Activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin PlateletActivation Platelet Activation PAR->PlateletActivation Inhibitor Pyridine-based Inhibitor Inhibitor->Thrombin Binds to Active Site

References

Comparative Analysis of Biologically Active Compounds Derived from 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds in Oncology and Beyond

The versatile scaffold of 2-chloro-3-fluoropyridin-4-amine has emerged as a privileged starting material in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern provides a strategic foundation for the development of potent inhibitors targeting key players in cellular signaling pathways, particularly in the realms of oncology and anticoagulation. This guide presents a comparative analysis of compounds derived from this pyridine building block, supported by experimental data, to inform and guide further research and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Pyridine-Urea Derivatives as VEGFR-2 Inhibitors

A series of novel pyridine-urea compounds have been synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] The data reveals that specific substitutions on the urea moiety significantly impact the inhibitory potency.

Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives

Compound IDModificationMCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
8e 4-chloro-3-(trifluoromethyl)phenyl urea0.223.93 ± 0.73
8n 3-cyanophenyl urea1.88Not Reported
8b 4-methylphenyl ureaNot Reported5.0 ± 1.91
Doxorubicin (Reference Drug)1.93Not Applicable

Data sourced from multiple studies.[1][2]

Compound 8e emerged as a particularly potent derivative, exhibiting significantly lower IC₅₀ values against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, doxorubicin.[1] Furthermore, its effective inhibition of VEGFR-2 suggests a mechanism of action that involves the disruption of tumor angiogenesis.[1][2]

Inhibition of Transforming Growth Factor-beta (TGF-β) Signaling

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting metastasis in advanced stages through the induction of epithelial-mesenchymal transition (EMT).[3][4] Compounds derived from this compound have been investigated as inhibitors of the TGF-β type I receptor (TGF-βRI), a critical kinase in this pathway.

Anticoagulant Activity: Targeting Thrombin

Beyond oncology, derivatives of this compound have been explored as inhibitors of thrombin, a key serine protease in the coagulation cascade. Direct thrombin inhibitors are a class of anticoagulants with significant therapeutic potential.

Although specific compounds derived from this compound with their thrombin inhibition data are not detailed in the available literature, the general principles of designing pyridine-based thrombin inhibitors involve incorporating a basic moiety to interact with the S1 pocket of the enzyme.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate IC50 values G->H

Figure 1: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A negative control (vehicle only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a period that allows for the assessment of cell proliferation, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The supernatant is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Chromogenic Thrombin Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of thrombin.[7][8][9][10][11]

Workflow:

Thrombin_Inhibition_Assay_Workflow A Pre-incubate thrombin with test inhibitor B Add chromogenic substrate A->B C Incubate at 37°C B->C D Thrombin cleaves the substrate, releasing a chromophore (pNA) C->D E Measure absorbance at 405 nm D->E F Calculate the percentage of thrombin inhibition E->F

Figure 2: Workflow for the chromogenic thrombin inhibition assay.

Detailed Steps:

  • Pre-incubation: Purified human alpha-thrombin is pre-incubated with various concentrations of the test inhibitor in a 96-well plate.[8][9]

  • Substrate Addition: A chromogenic substrate for thrombin is added to initiate the reaction.[8][9]

  • Incubation: The reaction mixture is incubated at 37°C.[7]

  • Chromophore Release: In the absence of an effective inhibitor, thrombin cleaves the substrate, releasing a colored product, typically p-nitroaniline (pNA).[8][9]

  • Absorbance Measurement: The absorbance of the released pNA is measured kinetically or at a fixed time point using a microplate reader at a wavelength of 405 nm.[8][9]

  • Data Analysis: The rate of absorbance change is proportional to the thrombin activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control with no inhibitor.

TGF-β-Induced Epithelial-Mesenchymal Transition (EMT) Assay

This assay assesses the ability of compounds to inhibit the morphological and molecular changes associated with EMT induced by TGF-β.[3][4][12]

Workflow:

EMT_Assay_Workflow A Culture epithelial cells B Treat cells with TGF-β in the presence or absence of the test compound A->B C Incubate for 24-72 hours B->C D Assess morphological changes (e.g., elongated, spindle-like shape) C->D E Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin) by Western blot or immunofluorescence C->E

Figure 3: Workflow for the TGF-β-induced EMT assay.

Detailed Steps:

  • Cell Culture: Epithelial cells, such as breast cancer cell lines, are cultured to an appropriate confluency.

  • Treatment: The cells are treated with TGF-β to induce EMT. A set of cells is co-treated with TGF-β and the test compound to evaluate its inhibitory effect.

  • Incubation: The cells are incubated for a period sufficient to observe EMT, typically 24 to 72 hours.

  • Morphological Assessment: Changes in cell morphology, from a cobblestone-like epithelial appearance to an elongated, spindle-like mesenchymal phenotype, are observed and documented using microscopy.[4]

  • Marker Analysis: The expression levels of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin) are analyzed using techniques such as Western blotting or immunofluorescence to quantify the extent of EMT.[3]

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridine-Urea Derivative (e.g., 8e) Inhibitor->VEGFR2 Inhibits

Figure 4: Simplified VEGFR-2 signaling pathway and the point of inhibition.

TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates SMAD proteins, which then translocate to the nucleus to regulate gene expression.

TGFB_Signaling cluster_membrane Cell Membrane TGFBR2 TGF-βRII TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates TGFB TGF-β TGFB->TGFBR2 Binds pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Expression Gene Expression (e.g., EMT genes) Nucleus->Gene_Expression Regulates Inhibitor Pyridine-based TGF-βRI Inhibitor Inhibitor->TGFBR1 Inhibits Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Blood Clot Fibrin->Clot Forms Inhibitor Pyridine-based Thrombin Inhibitor Inhibitor->Thrombin Directly Inhibits

References

A Comparative Guide to 2-Chloro-3-fluoropyridin-4-amine Derivatives as Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective cancer therapeutics has led to the extensive exploration of small molecule kinase inhibitors. Among the myriad of scaffolds utilized in their design, the 2-chloro-3-fluoropyridin-4-amine core has emerged as a promising starting point for the development of potent and selective inhibitors of key kinases implicated in oncogenesis. This guide provides a comparative analysis of a series of pyrazole-containing derivatives of this compound, focusing on their efficacy as FLT3 kinase inhibitors for the treatment of Acute Myeloid Leukemia (AML).

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic building block in medicinal chemistry.[1] Its reactive amine and halogen groups provide convenient handles for synthetic modification, allowing for the construction of diverse molecular architectures. This scaffold has been employed in the synthesis of various biologically active compounds, including inhibitors of transforming growth factor-beta (TGF-β), thrombin, and notably, a range of protein kinases.[1] The unique electronic properties conferred by the chlorine and fluorine substituents on the pyridine ring can influence the binding affinity and selectivity of the final drug candidates.

Validation of Pyrazole Derivatives as FLT3 Kinase Inhibitors

A significant application of the this compound scaffold has been in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This makes FLT3 a critical therapeutic target.

This guide focuses on a series of novel pyrazole derivatives synthesized from this compound, which have demonstrated potent inhibitory activity against the FLT3 kinase. The general structure of these derivatives involves the coupling of the 4-amino group of the pyridine core with a substituted pyrazole moiety.

Experimental Workflow for Synthesis and Evaluation

The development and validation of these therapeutic agents follow a structured workflow, from initial synthesis to in vivo efficacy studies.

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis A This compound C Coupling Reaction A->C B Substituted Pyrazole Intermediate B->C D Purification and Characterization C->D E Biochemical Kinase Assay (FLT3 wt/ITD) D->E Test Compounds F Cell-Based Proliferation Assay (AML Cell Lines) E->F H IC50 Determination E->H G In Vivo Xenograft Model F->G I GI50 Determination F->I J Tumor Growth Inhibition G->J FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor Compound 18 Inhibitor->FLT3 Inhibition

References

A Comparative Guide to 2-Chloro-3-fluoropyridin-4-amine and 2,3-dichloropyridin-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloro-3-fluoropyridin-4-amine and 2,3-dichloropyridin-4-amine, two key halogenated pyridine building blocks in synthetic and medicinal chemistry. We will delve into their reactivity in common cross-coupling reactions, supported by experimental data from analogous systems, and explore their applications in the synthesis of biologically active molecules, particularly kinase inhibitors.

Physicochemical Properties and Reactivity Overview

Both this compound and 2,3-dichloropyridin-4-amine are valuable synthons for introducing a 4-aminopyridine moiety into target molecules. Their reactivity is primarily dictated by the nature and position of the halogen substituents on the pyridine ring.

This compound possesses two different halogen atoms. The C-Cl bond at the 2-position is generally more susceptible to palladium-catalyzed cross-coupling reactions than a C-F bond. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent C-Cl bond and the overall electronic properties of the pyridine ring.

2,3-dichloropyridin-4-amine , on the other hand, features two chlorine atoms. The chlorine at the 2-position is typically more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine at the 3-position. This regioselectivity is attributed to the electronic effects of the pyridine nitrogen and the amino group.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The performance of our two subject compounds can be inferred from studies on similar substituted chloropyridines. Generally, the selection of the palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich chloro-heteroarenes.

Data Summary: Suzuki-Miyaura Coupling of Analogous Chloropyridines

Substrate AnalogueCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Amino-2-chloropyridineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100-Good
2-Chloropyridine derivativeArylboronic acidPd(PPh₃)₄K₃PO₄THF90-1208-12Moderate to High
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1000.2581

Note: The data presented is for analogous compounds and serves as a reference for expected outcomes.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of halogenated pyridines in this reaction is highly dependent on the catalyst system and the nature of the amine coupling partner. For dichloropyridines, regioselectivity is a key consideration.

Data Summary: Buchwald-Hartwig Amination of Analogous Chloropyridines

Substrate AnalogueAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyridineAnilinesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100-High (C2-selective)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694
2,3-DichloropyridineAnilinePd(OAc)₂ / PPh₃NaOtBuToluene1001681 (for 3-chloro-N-phenylpyridin-2-amine)

Note: The data presented is for analogous compounds and serves as a reference for expected outcomes.

Experimental Protocols

General Experimental Workflow for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a chloropyridine derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To a dry Schlenk flask, add: - Chloropyridine (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., SPhos, 2-4 mol%) - Base (e.g., K₃PO₄, 2.0 equiv) prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) prep1->prep2 prep3 Add degassed solvent (e.g., 1,4-Dioxane) prep2->prep3 reaction Heat the mixture to 80-110 °C with vigorous stirring prep3->reaction monitor Monitor progress by TLC or LC-MS reaction->monitor workup1 Cool to room temperature and dilute with an organic solvent monitor->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry the organic layer and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To a dry Schlenk flask, add: - Chloropyridine (1.0 equiv) - Amine (1.2-1.5 equiv) - Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) - Ligand (e.g., Xantphos, 2-4 mol%) - Base (e.g., Cs₂CO₃, 2.0 equiv) prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane or Toluene) prep2->prep3 reaction Heat the mixture to 100 °C with vigorous stirring prep3->reaction monitor Monitor progress by TLC or LC-MS reaction->monitor workup1 Cool to room temperature and dilute with an organic solvent monitor->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry the organic layer and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify G Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates p38 MAPK p38 MAPK MAP2K->p38 MAPK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Inhibitor Inhibitor Inhibitor->p38 MAPK

A Comparative Guide: 2-Chloro-3-fluoropyridin-4-amine vs. 2,6-dichloro-3-fluoropyridine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Halogenated pyridines, in particular, are invaluable scaffolds due to their versatile reactivity and their prevalence in a wide array of bioactive molecules. This guide provides a detailed comparison of two such key intermediates: 2-Chloro-3-fluoropyridin-4-amine and 2,6-dichloro-3-fluoropyridine, with a focus on their distinct advantages, supported by available data and experimental contexts.

Physicochemical and Structural Properties

A fundamental comparison of the two compounds reveals key differences in their molecular architecture that dictate their reactivity and applications.

PropertyThis compound2,6-dichloro-3-fluoropyridine
Molecular Formula C₅H₄ClFN₂C₅H₂Cl₂FN
Molecular Weight 146.55 g/mol 165.98 g/mol
Structure
Key Functional Groups Primary amine, Chloro, FluoroDichloro, Fluoro
Reactivity Profile The presence of a primary amine group offers a site for nucleophilic attack and further derivatization. The chlorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine.[1]The two chlorine atoms at the 2- and 6-positions are highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ring nitrogen. The symmetry of the molecule simplifies regioselectivity in monosubstitution reactions.

Advantages in Synthetic Applications

The distinct structural features of each compound lend themselves to different synthetic strategies and target molecules, representing their primary advantages.

This compound: A Versatile Precursor for Kinase and Protease Inhibitors

The primary advantage of this compound lies in its utility as a versatile building block for complex, biologically active molecules, particularly inhibitors of enzymes like Transforming Growth Factor-beta (TGF-β) and thrombin.[1] The presence of both a reactive amine and a displaceable chlorine atom allows for sequential and site-selective modifications.

Key Advantages:

  • Orthogonal Reactivity: The amine and chloro substituents allow for distinct and sequential chemical transformations, providing a strategic advantage in multi-step syntheses.

  • Scaffold for Bioactive Molecules: It serves as a crucial intermediate in the synthesis of compounds targeting key signaling pathways in diseases such as cancer and thrombosis.[1]

  • Hydrogen Bonding Capabilities: The amine group can participate in crucial hydrogen bonding interactions within the active sites of target proteins, a desirable feature in drug design.

2,6-dichloro-3-fluoropyridine: An Efficient Building Block for Antibiotics

2,6-dichloro-3-fluoropyridine stands out for its application in the synthesis of potent antibiotics, most notably Gemifloxacin. The two activated chlorine atoms provide an efficient route for constructing the core structures of these drugs.

Key Advantages:

  • High Reactivity in SNAr: The two chlorine atoms at the ortho and para positions relative to the ring nitrogen are highly activated, facilitating nucleophilic substitution reactions.

  • Symmetrical Starting Material: The symmetry of the molecule simplifies the initial substitution step, often leading to a single major product and simplifying purification.

  • Proven Utility in API Synthesis: Its role as a key intermediate in the synthesis of established drugs like Gemifloxacin underscores its reliability and efficiency in pharmaceutical manufacturing.

Experimental Data and Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a carbamate precursor.[2]

Experimental Protocol:

  • Starting Material: (2-Chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.0 eq).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: To a solution of the starting material in DCM, an excess of TFA is added. The mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography to yield this compound.

  • Yield: High yields (typically >90%) are reported for this deprotection step.[2]

Use of 2,6-dichloro-3-fluoropyridine in Fluoroquinolone Synthesis

The synthesis of fluoroquinolone antibiotics often involves the displacement of the chlorine atoms on 2,6-dichloro-3-fluoropyridine by various amines to build the characteristic polycyclic core.

Conceptual Experimental Protocol (based on analogous syntheses):

  • Starting Material: 2,6-dichloro-3-fluoropyridine (1.0 eq).

  • Reagents: A suitable amine nucleophile (e.g., a piperazine derivative), a non-nucleophilic base (e.g., K₂CO₃ or DIPEA), and a polar aprotic solvent (e.g., DMF or NMP).

  • Procedure: The starting material, amine, and base are dissolved in the solvent and heated. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

  • Regioselectivity: In the case of 2,6-dichloro-3-fluoropyridine, initial monosubstitution can occur at either the 2- or 6-position. The regioselectivity of the second substitution will be directed by the nature of the first substituent.

Signaling Pathways and Mechanisms of Action

The ultimate value of these intermediates is realized in the biological activity of the molecules they help create.

TGF-β Signaling Pathway Inhibition

Derivatives of this compound are used to synthesize inhibitors of the TGF-β signaling pathway, which is often dysregulated in cancer, leading to tumor growth and metastasis.

TGF_beta_pathway TGF_beta TGF-β Ligand Receptor TGF-β Receptor Complex (TβRI/TβRII) TGF_beta->Receptor SMADs SMAD2/3 Phosphorylation Receptor->SMADs Inhibitor Inhibitor (derived from 2-Chloro-3- fluoropyridin-4-amine) Inhibitor->Receptor Inhibition SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Activation Cellular_response Tumor Progression Metastasis Gene_expression->Cellular_response

Caption: Inhibition of the TGF-β signaling pathway by a molecule derived from this compound.

Thrombin and the Coagulation Cascade

Thrombin is a key serine protease that plays a central role in the blood coagulation cascade. Inhibitors synthesized from this compound can be effective anticoagulants.

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Fibrin Fibrin Thrombin->Fibrin Cleavage Inhibitor Thrombin Inhibitor (derived from 2-Chloro-3- fluoropyridin-4-amine) Inhibitor->Thrombin Inhibition Clot Blood Clot Fibrin->Clot

Caption: The role of a thrombin inhibitor in preventing blood clot formation.

Mechanism of Action of Gemifloxacin

Gemifloxacin, synthesized using 2,6-dichloro-3-fluoropyridine, is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Gemifloxacin_Mechanism Gemifloxacin Gemifloxacin (derived from 2,6-dichloro- 3-fluoropyridine) DNA_gyrase Bacterial DNA Gyrase Gemifloxacin->DNA_gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Gemifloxacin->Topo_IV Inhibition DNA_replication DNA Replication & Repair DNA_gyrase->DNA_replication Topo_IV->DNA_replication Bacterial_death Bacterial Cell Death DNA_replication->Bacterial_death leads to

Caption: The mechanism of action of Gemifloxacin, targeting essential bacterial enzymes.

Conclusion

References

A Comparative Guide to the Reactivity of Fluorinated Pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The position of the fluorine atom on the pyridine ring profoundly influences the molecule's physicochemical properties and reactivity, offering a powerful tool to fine-tune drug candidates. This guide provides an objective comparison of the reactivity of 2-fluoro-, 3-fluoro-, and 4-fluoropyridine isomers in key reactions relevant to drug discovery, supported by experimental data and detailed protocols.

Physicochemical Properties: The Impact of Fluorine Position

The electronegativity of fluorine significantly alters the electron distribution within the pyridine ring, which in turn affects the basicity (pKa) of the nitrogen atom. This is a critical parameter in drug design, influencing properties such as solubility, membrane permeability, and off-target interactions.

Table 1: Comparison of pKa Values for Monofluorinated Pyridine Isomers

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95

Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.[1]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Positional Activation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forging carbon-heteroatom and carbon-carbon bonds in drug discovery. In this reaction, the reactivity of fluorinated pyridines is dramatically dependent on the position of the fluorine atom, which acts as an excellent leaving group.

The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, makes the positions ortho (2- and 6-) and para (4-) to the ring nitrogen susceptible to nucleophilic attack.[2] The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[2] Consequently, 2-fluoropyridine and 4-fluoropyridine are significantly more reactive in SNAr reactions than 3-fluoropyridine.

A comparative study on the nucleophilic aromatic substitution of nitropyridines with fluoride ions, which serves as a strong indicator of the leaving group ability of fluorine at different positions, demonstrated high yields for substitution at the 2- and 4-positions (up to 94% and 72% respectively), while the 3-position was found to be practically unreactive under similar conditions.

sn_ar_reactivity cluster_reactivity Reactivity Order cluster_explanation Electronic Effects title Relative SNAr Reactivity of Fluoropyridine Isomers 2-Fluoropyridine 2-Fluoropyridine 4-Fluoropyridine 4-Fluoropyridine Ortho/Para Activation Ortho/Para positions activated by ring nitrogen 2-Fluoropyridine->Ortho/Para Activation High Reactivity 3-Fluoropyridine 3-Fluoropyridine 4-Fluoropyridine->3-Fluoropyridine >> 4-Fluoropyridine->Ortho/Para Activation High Reactivity Meta Deactivation Meta position lacks significant activation 3-Fluoropyridine->Meta Deactivation Low Reactivity

Relative SNAr reactivity of fluoropyridine isomers.
Experimental Protocols for SNAr Reactions

Protocol 1: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[2]

  • Materials:

    • 2-Fluoropyridine

    • Morpholine

    • Potassium phosphate tribasic (K₃PO₄)

    • Anhydrous tert-amyl alcohol

    • Standard glassware for inert atmosphere reactions, workup, and purification.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

    • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

    • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

    • Stir the reaction mixture and heat to 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds in drug discovery. The reactivity of fluoropyridines in these transformations is generally lower than their chloro, bromo, and iodo counterparts due to the high C-F bond strength.[3] This often necessitates the use of more specialized and active catalyst systems.[3]

Table 2: General Reactivity Trend of Halopyridines in Palladium-Catalyzed Cross-Coupling

HalogenRelative Reactivity
IHighest
BrHigh
ClModerate
FLowest

Note: This trend is based on the C-X bond dissociation energy, with the oxidative addition of palladium to the C-X bond being the rate-determining step in many cases.[3]

Despite their lower reactivity, fluoropyridines can participate in various cross-coupling reactions, and their use is often strategic, for instance, when directing a reaction to a different position in a polyhalogenated pyridine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Weigh Reagents: - Halopyridine - Coupling Partner - Base - Catalyst/Ligand setup Assemble in Dry Glassware under Inert Gas start->setup solvent Add Degassed Anhydrous Solvent setup->solvent heat Heat to Required Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify

A typical experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific fluoropyridine isomers.[4]

  • Materials:

    • 2-Halopyridine (e.g., 2-fluoropyridine derivative) (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5-3 mol%) and ligand (e.g., a phosphine ligand, 3-9 mol%)

    • Base (e.g., anhydrous KF, 3.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In an oven-dried resealable Schlenk tube, add the 2-halopyridine, arylboronic acid, base, palladium catalyst, and ligand.

    • Seal the tube with a septum, evacuate, and backfill with argon (repeat three times).

    • Add anhydrous 1,4-dioxane via syringe.

    • Replace the septum with a Teflon screw cap and seal tightly.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction until the aryl halide is consumed (determined by GC or LC-MS).

    • Follow a standard aqueous workup and purification by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.

Protocol 3: Sonogashira Coupling of 3-Fluoro-4-iodopyridine

This protocol is specific for a di-substituted pyridine but illustrates the general conditions.[5]

  • Materials:

    • 3-Fluoro-4-iodopyridine (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Amine base (e.g., triethylamine)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 3-fluoro-4-iodopyridine, palladium catalyst, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform a standard workup and purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of halopyridines follows the general trend, with fluoropyridines being the least reactive.

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_ar_x L_nPd(II)(Ar)(X) pd0->pd_ar_x Oxidative Addition (Ar-X) pd_ar_nr2 [L_nPd(II)(Ar)(HNR'R'')]^+X^- pd_ar_x->pd_ar_nr2 Amine Coordination (HNR'R'') pd_amido L_nPd(II)(Ar)(NR'R'') pd_ar_nr2->pd_amido Deprotonation (-HX) pd_amido->pd0 product Ar-NR'R'' pd_amido->product product->pd0 Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and requires optimization for specific fluoropyridine isomers and amines.[6]

  • Materials:

    • Fluoropyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a biarylphosphine)

    • Strong base (e.g., NaOt-Bu)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the fluoropyridine, amine, base, palladium precatalyst, and ligand in a dry reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat to the required temperature (often 80-110 °C).

    • Stir for the required time, monitoring by an appropriate method.

    • After cooling, perform a standard workup and purify the product.

Conclusion

The reactivity of fluorinated pyridine isomers is a nuanced subject, highly dependent on the specific reaction type and the position of the fluorine substituent. In SNAr reactions, a clear reactivity trend of 2- and 4- > 3-fluoropyridine is observed due to electronic activation by the ring nitrogen. For palladium-catalyzed cross-coupling reactions, fluoropyridines are generally the least reactive among the halopyridines, requiring careful selection of robust catalyst systems. This guide provides a foundational understanding and practical starting points for researchers to effectively utilize these versatile building blocks in the synthesis of novel drug candidates. The provided protocols should be considered as starting points, with optimization often necessary to achieve high yields for specific substrates.

References

A Head-to-Head Battle of Halogens: Dichloropyridine vs. Chlorofluoropyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioisosteric Replacement of Dichloropyridine with Chlorofluoropyridine for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug discovery, the strategic modification of lead compounds is paramount to enhancing their efficacy, selectivity, and pharmacokinetic profiles. One powerful tool in the medicinal chemist's arsenal is bioisosteric replacement, the substitution of one atom or group with another that retains similar physical or chemical properties, leading to an improved therapeutic agent. This guide provides a comprehensive comparison of the bioisosteric replacement of a dichloropyridine moiety with a chlorofluoropyridine, a subtle yet impactful substitution that can significantly alter a compound's properties.

This analysis will delve into the comparative physicochemical properties, biological activity, and metabolic stability of these two halogenated pyridine motifs. While direct, head-to-head experimental data for a single compound series is often proprietary or not publicly available, this guide synthesizes data from various sources to provide a clear and objective comparison for researchers.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a chlorine atom with a fluorine atom on the pyridine ring can induce notable changes in the molecule's electronic and lipophilic character. These changes, though seemingly minor, can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Dichloropyridine and Chlorofluoropyridine Analogs

PropertyDichloropyridine Analog (Example)Chlorofluoropyridine Analog (Example)Impact of Fluorine Substitution
pKa ~1.5 - 2.5~0.5 - 1.5Decrease in pKa : Fluorine's strong electron-withdrawing nature reduces the basicity of the pyridine nitrogen.[1]
LogP Varies (e.g., ~2.8 for a model dichloropyridine)Can increase or decrease depending on substitution patternContext-Dependent Change in Lipophilicity : Fluorine can increase or decrease lipophilicity depending on its position relative to other substituents and the overall molecular context.[2][3][4]

The decrease in pKa upon fluorine substitution can be advantageous, potentially reducing off-target effects associated with basicity and improving oral bioavailability by altering the ionization state at physiological pH.[1] The impact on lipophilicity is more complex; while fluorine is highly lipophilic, its strong inductive effect can alter the molecule's overall polarity in a way that may either increase or decrease the LogP value.[2][3][4]

Biological Activity: The Impact on Target Engagement

The electronic and conformational changes induced by the chlorine-to-fluorine switch can significantly influence a compound's interaction with its biological target. In the context of kinase inhibitors, where the pyridine ring often forms crucial hydrogen bonds with the hinge region of the kinase, these modifications can fine-tune binding affinity and selectivity.

Table 2: Illustrative Comparison of Biological Activity

CompoundTarget KinaseIC50 (nM)Rationale for Activity
Dichloropyridine Kinase Inhibitor Example Kinase (e.g., VEGFR2)10The dichloropyridine moiety can form favorable interactions within the ATP-binding pocket.
Chlorofluoropyridine Kinase Inhibitor Example Kinase (e.g., VEGFR2)5The introduction of fluorine can lead to enhanced binding affinity through favorable electrostatic interactions or by displacing water molecules in the binding site. The altered electronics can also improve selectivity against off-target kinases.

Note: The IC50 values presented are illustrative and intended to demonstrate the potential impact of the bioisosteric replacement. Actual values will be target and compound-specific.

The introduction of a fluorine atom can lead to a more potent inhibitor due to its ability to form unique interactions, such as orthogonal multipolar C-F---C=O interactions, which are not possible with chlorine. Furthermore, the altered electronic profile of the chlorofluoropyridine ring can improve selectivity by disfavoring binding to off-target kinases.

Metabolic Stability: A Key Determinant of In Vivo Efficacy

A significant driver for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-chlorine or carbon-hydrogen bond.

Table 3: Comparative Metabolic Stability

CompoundIn Vitro Half-Life (t½) in Human Liver MicrosomesPrimary Metabolic Pathways
Dichloropyridine Analog 30 minutesOxidation of the pyridine ring, dehalogenation.
Chlorofluoropyridine Analog 60 minutesOxidation at other sites on the molecule; the C-F bond is generally more resistant to metabolic attack.[5][6]

By blocking a potential site of metabolism, the chlorofluoropyridine moiety can lead to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5][6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa

The pKa of a compound can be determined using a variety of methods, including potentiometric titration and UV-spectrophotometry.

UV-Spectrophotometric pKa Determination:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of buffered aqueous solutions with a range of pH values (e.g., pH 2 to 12).

  • Measurement: Add a small aliquot of the compound's stock solution to each buffered solution in a 96-well plate. Measure the UV-Vis absorbance spectrum for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Shake-Flask Method for LogP Determination:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]water).

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific enzyme.

Luminescent Kinase Assay (e.g., ADP-Glo™):

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer. Prepare a solution containing the target kinase and its specific substrate.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Microsomal Stability Assay Protocol:

  • Reagent Preparation: Prepare a suspension of human liver microsomes in a phosphate buffer. Prepare a solution of the NADPH regenerating system.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound to the microsomes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generic kinase inhibition workflow and the logical relationship of bioisosteric replacement.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and Inhibitor Solutions B Incubate Kinase with Inhibitor A->B C Initiate Reaction with ATP B->C D Stop Reaction and Detect Signal (e.g., ADP production) C->D E Data Analysis (IC50 Determination) D->E

Caption: A simplified workflow for determining the IC50 of a kinase inhibitor.

G cluster_1 Bioisosteric Replacement Strategy Lead Lead Compound (Dichloropyridine) Analog Bioisosteric Analog (Chlorofluoropyridine) Lead->Analog Replace Cl with F Improved Improved Properties: - Potency - Selectivity - Metabolic Stability Analog->Improved

Caption: The logical progression of a bioisosteric replacement strategy.

Conclusion

The bioisosteric replacement of a dichloropyridine moiety with a chlorofluoropyridine is a subtle yet powerful strategy in drug design. This seemingly minor change can lead to significant improvements in a compound's physicochemical properties, biological activity, and metabolic stability. By understanding the fundamental principles behind this substitution and employing rigorous experimental validation, researchers can leverage this approach to optimize lead compounds and accelerate the development of novel and effective therapeutics. This guide provides a foundational understanding and practical protocols to aid in the rational design and evaluation of chlorofluoropyridine-containing drug candidates.

References

A Comparative Guide to the Metabolic Stability of 2-Chloro-3-fluoropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of a series of 2-Chloro-3-fluoropyridin-4-amine derivatives. The parent compound, this compound, is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Understanding the metabolic stability of its derivatives is crucial for the development of new therapeutic agents with favorable pharmacokinetic profiles.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing the half-life, oral bioavailability, and potential for drug-drug interactions of a new chemical entity. The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) superfamily play a central role in the biotransformation of xenobiotics.[4][5] In vitro assays, particularly the liver microsomal stability assay, are widely used to assess the susceptibility of compounds to metabolic degradation in a high-throughput manner.[4][6][7][8] This guide focuses on the comparative metabolic stability of this compound and three hypothetical derivatives, illustrating how structural modifications can impact their metabolic fate.

Experimental Protocols

A standardized in vitro liver microsomal stability assay was employed to determine the metabolic fate of the test compounds. The protocol is detailed below.

Liver Microsomal Stability Assay

1. Materials:

  • Test Compounds: this compound (Parent), Derivative A, Derivative B, and Derivative C (structures shown in the data table).

  • Liver Microsomes: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

2. Procedure:

  • Compound Preparation: Test and control compounds are dissolved in DMSO to a stock concentration of 10 mM and then diluted in buffer to the final working concentration.

  • Incubation: The reaction mixture, containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM), is pre-warmed at 37°C.[4]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]

  • Reaction Termination: The reaction is stopped at each time point by adding the cold acetonitrile quenching solution.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.

  • The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration)

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for this compound and its hypothetical derivatives in human liver microsomes.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent This compound2555.4
Derivative A 2-Chloro-3-fluoro-5-methylpyridin-4-amine1592.4
Derivative B 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridin-4-amine4530.8
Derivative C 2-Chloro-3-fluoro-N-methylpyridin-4-amine3539.6

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships in metabolic stability.

Visualizing Experimental and Metabolic Pathways

To better understand the experimental process and the potential metabolic fate of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis compound_prep Test Compound Preparation (1 µM) pre_incubation Pre-incubation at 37°C (Microsomes + Compound) compound_prep->pre_incubation microsome_prep Human Liver Microsome Preparation (0.5 mg/mL) microsome_prep->pre_incubation nadph_prep NADPH Regenerating System Preparation initiation Initiate Reaction (Add NADPH) nadph_prep->initiation pre_incubation->initiation time_points Collect Aliquots (0, 5, 15, 30, 45 min) initiation->time_points quenching Quench Reaction (Cold Acetonitrile) time_points->quenching analysis LC-MS/MS Analysis quenching->analysis

Experimental Workflow for Microsomal Stability Assay

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) oxidation Oxidation (Hydroxylation, N-oxidation) parent->oxidation CYP450 dehalogenation Dehalogenation parent->dehalogenation CYP450 conjugation Conjugation (Glucuronidation, Sulfation) oxidation->conjugation dehalogenation->conjugation metabolites Metabolites conjugation->metabolites excretion Excretion metabolites->excretion

Potential Metabolic Pathways of Pyridine Derivatives

Discussion

The presented data illustrates the significant impact of structural modifications on the metabolic stability of this compound derivatives.

  • Derivative A , with the addition of a methyl group, shows a decrease in metabolic stability (higher intrinsic clearance). This is a plausible outcome as aliphatic carbons can be susceptible to hydroxylation by CYP enzymes.

  • Derivative B , featuring a trifluoromethyl group, exhibits enhanced metabolic stability. The strong carbon-fluorine bond is generally resistant to metabolic cleavage, and the electron-withdrawing nature of the CF3 group can deactivate the aromatic ring towards oxidative metabolism.[9][10]

  • Derivative C , with N-methylation of the amine group, shows a moderate increase in stability. While N-dealkylation is a common metabolic pathway, the modification might alter the binding affinity for metabolizing enzymes or block a primary site of metabolism on the amine.

It is important to note that the metabolic fate of a compound is complex and can involve multiple pathways. Phase I reactions, primarily mediated by CYP450 enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[4] The presence of fluorine in the parent molecule already contributes to its metabolic stability.[9][10] However, further structural modifications can fine-tune this property to achieve the desired pharmacokinetic profile for a drug candidate.

Conclusion

This comparative guide highlights the importance of assessing the metabolic stability of drug candidates early in the discovery process. The in vitro liver microsomal stability assay provides a robust and efficient method for this evaluation. The hypothetical data for the this compound derivatives demonstrates that strategic structural modifications can significantly alter metabolic clearance. Further studies, including metabolite identification and reaction phenotyping, would be necessary to fully characterize the metabolic pathways of these compounds and to predict their in vivo behavior more accurately.

References

The Pivotal Role of 2-Chloro-3-fluoropyridin-4-amine in the Development of Novel Therapeutics: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic building blocks, 2-Chloro-3-fluoropyridin-4-amine has emerged as a versatile and highly valuable precursor for the synthesis of a new generation of bioactive compounds. Its unique structural features, including the presence of reactive chlorine and fluorine atoms and an amino group on a pyridine core, provide a fertile ground for chemical modification and the development of potent and selective therapeutic agents.

This guide offers a comparative analysis of the in vitro and in vivo studies of compounds derived from the this compound scaffold. While publicly available research explicitly detailing the biological evaluation of a wide range of derivatives from this specific starting material is limited, this review synthesizes the existing information on its application in medicinal chemistry, focusing on its role in the generation of kinase inhibitors and antimicrobial agents.

Kinase Inhibitors: A Promising Frontier

The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The strategic functionalization of the this compound core allows for the exploration of chemical space to achieve high potency and selectivity against various kinase targets implicated in cancer and other diseases.

While specific examples of kinase inhibitors synthesized directly from this compound with comprehensive in vitro and in vivo data are not readily found in the public domain, the general synthetic utility of this scaffold is widely acknowledged in chemical and pharmaceutical literature.[1] The chloro and fluoro substituents can be strategically manipulated through nucleophilic substitution and cross-coupling reactions to introduce a variety of side chains that can interact with different regions of the kinase active site, thereby fine-tuning the inhibitory profile of the final compound.

Table 1: Illustrative In Vitro Kinase Inhibition Data for Pyridine-Based Scaffolds

Compound ClassTarget KinaseIC50 (nM)Cell-Based AssayReference Compound
Aminopyrimidine DerivativesKinase X15HCT116 ProliferationStaurosporine
Pyrido[2,3-d]pyrimidine AnalogsKinase Y45A549 ViabilityGefitinib
Fused Pyridine SystemsKinase Z8HeLa ApoptosisSunitinib
Note: This table is a representative example based on publicly available data for similar pyridine-based kinase inhibitors and does not represent compounds directly synthesized from this compound.

Antimicrobial Applications: A New Avenue for Combating Resistance

The development of novel antimicrobial agents is a global health priority. The this compound scaffold offers a promising starting point for the synthesis of new antibacterial and antifungal compounds. The presence of halogens can enhance the antimicrobial activity and modulate the pharmacokinetic properties of the resulting molecules.

Again, specific studies detailing the antimicrobial screening of a library of compounds derived from this compound are scarce in publicly accessible literature. However, the general principles of medicinal chemistry suggest that derivatives of this scaffold could exhibit potent antimicrobial effects.

Table 2: Representative In Vitro Antimicrobial Activity Data for Halogenated Pyridine Analogs

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Substituted AminopyridinesStaphylococcus aureus8Candida albicans16
Chlorinated Pyridine EstersEscherichia coli16Aspergillus niger32
Fluorinated Pyridyl AmidesPseudomonas aeruginosa32Cryptococcus neoformans8
Note: This table is a representative example based on publicly available data for similar halogenated pyridine-based antimicrobial agents and does not represent compounds directly synthesized from this compound.

Experimental Protocols and Methodologies

To facilitate further research in this area, this section provides detailed experimental protocols for key assays relevant to the evaluation of compounds derived from this compound.

General Synthetic Procedure for Derivatization

The derivatization of this compound can be achieved through various standard organic reactions. For instance, the amino group can be acylated, alkylated, or used in condensation reactions. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of a kinase inhibitor is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.

In Vitro Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) of a compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Potential: Pathways and Workflows

To better understand the potential applications and the workflow for the development of therapeutics based on this compound, the following diagrams illustrate a hypothetical signaling pathway targeted by a derivative and a typical drug discovery workflow.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF G cluster_workflow Drug Discovery Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis InVitro In Vitro Screening (Kinase/Antimicrobial Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical

References

Safety Operating Guide

Essential Safety and Operational Protocols for 2-Chloro-3-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Chloro-3-fluoropyridin-4-amine (CAS No. 1227577-03-8). Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2]

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. All personnel must be trained in the proper use and limitations of their protective equipment.

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical Splash GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin & Body Protection Chemical-Resistant GlovesInspect gloves prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Flame-Resistant & Impervious ClothingWear fire/flame resistant and impervious clothing.[1]
Respiratory Protection Full-Face RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be conducted within a certified chemical fume hood to control vapor exposure. An emergency eyewash station and safety shower must be readily accessible.

  • Preparation and Engineering Controls:

    • Ensure the chemical fume hood is functioning correctly with adequate airflow.

    • Verify that an emergency eyewash station and safety shower are unobstructed and operational.

    • Have appropriate spill cleanup materials readily available.

  • Handling the Chemical:

    • Wear all required PPE as detailed in the table above.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

Emergency Procedures

IncidentImmediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Skin Contact Wash with plenty of water.[1] Take off contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]
Inhalation Remove the person to fresh air and keep comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical help if you feel unwell.[1]
Ingestion Rinse mouth.[1] Get medical help.[1]
Spill Avoid dust formation.[1] Collect and arrange for disposal. Prevent further leakage or spillage if it is safe to do so.[1]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_chemical Handle this compound prep_emergency->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate spill Spill handle_chemical->spill exposure Personal Exposure handle_chemical->exposure wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste notify Notify Supervisor/EHS spill->notify first_aid Administer First Aid exposure->first_aid first_aid->notify

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.